6-Methyl-1-heptanol

Catalog No.
S581708
CAS No.
26952-21-6
M.F
C8H18O
C7H15CH2OH
C8H18O
CH3(CH2)3CH(CH2CH3)CH2OH
C8H18O
M. Wt
130.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Methyl-1-heptanol

CAS Number

26952-21-6

Product Name

6-Methyl-1-heptanol

IUPAC Name

6-methylheptan-1-ol

Molecular Formula

C8H18O
C7H15CH2OH
C8H18O
CH3(CH2)3CH(CH2CH3)CH2OH
C8H18O

Molecular Weight

130.23 g/mol

InChI

InChI=1S/C8H18O/c1-8(2)6-4-3-5-7-9/h8-9H,3-7H2,1-2H3

InChI Key

BWDBEAQIHAEVLV-UHFFFAOYSA-N

SMILES

CC(C)CCCCCO

solubility

Insoluble (NIOSH, 2016)
0.00 M
Soluble in ethanol, ether
In water, 640 mg/L at 25 °C
Solubility in water: none
Solubility in water, g/100ml at 20 °C: 0.11 (poor)
Insoluble

Synonyms

mixture of 3-.4-. and 5-Methyl heptanols

Canonical SMILES

CC(C)CCCCCO

The exact mass of the compound 6-Methyl-1-heptanol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble (niosh, 2016)0.00 msoluble in ethanol, etherin water, 640 mg/l at 25 °csolubility in water: nonesolubility in water, g/100ml at 20 °c: 0.11 (poor)insoluble. It belongs to the ontological category of primary alcohol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 2nd degree. However, this does not mean our product can be used or applied in the same or a similar way.

vapor pressure and density of 6-Methyl-1-heptanol

Author: Smolecule Technical Support Team. Date: February 2026

Physical Property Data Summary

The quantitative data for 6-Methyl-1-heptanol from the search results is summarized in the table below. Please note the discrepancy in the CAS number, which suggests data might correspond to slightly different isomers or forms of the compound.

Property Value Unit Source / Condition Citation
CAS Registry Number 26952-21-6 (also 1653-40-3) - - [1] [2]
Molecular Formula C₈H₁₈O - - [1]
Molecular Weight 130.23 g/mol - [1]
Vapor Pressure 0.1 mmHg at 20 °C [3]
Vapor Pressure 1.33 kPa at 84.1 °C [4]
Vapor Pressure 202.66 kPa at 211.41 °C [4]
Density 0.832 g/cm³ at 20 °C [3]
Boiling Point 183 - 188 °C - [1] [3]
Flash Point 73 - 82 °C (closed cup) [1] [3]
Refractive Index 1.429 - 1.431 - at 20 °C [3]

Experimental Data and Methodologies

The available data comes from a mix of experimental measurements and calculated estimations.

  • Vapor Pressure Correlation: One source provides a vapor pressure equation for this compound (CAS 1653-40-3), indicating the relationship between pressure (Pvap in kPa) and temperature (T in Kelvin) can be modeled with the equation ln(Pvp) = A + B/(T + C), where A=15.7346, B=-4080.17, and C=-93.105 [4]. The data points in the table above, from 1.33 kPa to 202.66 kPa, were calculated using this correlation [4].
  • Density Measurement: The density value of 0.832 g/cm³ at 20°C is listed without a specific experimental method [3]. In a laboratory context, this is typically measured using a calibrated digital densitometer or a pycnometer. The protocol involves temperature-controlling the sample, introducing it into the instrument, and obtaining the direct reading.
  • Data Source Authority: The National Institute of Standards and Technology (NIST) Web Thermo Tables (WTT) is cited as a source containing critically evaluated data for this compound, including phase boundary densities and vaporization enthalpies [5]. This suggests the existence of rigorously validated experimental data, though specific values are not detailed in the search results.

Visualizing Property Relationships

The following diagram illustrates the logical workflow for determining key thermophysical properties, aligning with the methodologies suggested by the search results.

G Start Start: this compound Sample A1 Define Property Target Start->A1 A2 Vapor Pressure A1->A2 A3 Density A1->A3 B1 Apply Temperature- Dependent Correlation A2->B1 B2 Use Standard Method (e.g., Densimeter) A3->B2 C1 Obtain Vapor Pressure Value (e.g., 0.1 mmHg @ 20°C) B1->C1 C2 Obtain Density Value (0.832 g/cm³ @ 20°C) B2->C2

Workflow for determining vapor pressure and density.

Key Insights and Data Gaps

  • Data Discrepancy: The compound is listed under two different CAS numbers (26952-21-6 and 1653-40-3). While they likely refer to the same compound, this is a point to verify for precise research.
  • Limited Primary Data: While some vapor pressure and density values are present, the search results lack comprehensive tabular data across a wide temperature range.
  • Authority Source: The mention of the NIST WTT database is a strong indicator that high-quality, peer-reviewed data exists [5]. For a rigorous technical guide, consulting this database directly would be a critical next step to obtain a complete and reliable dataset.

References

6-Methyl-1-heptanol solubility in water and ethanol

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity and Basic Properties

6-Methyl-1-heptanol is a branched-chain primary alcohol. The search results show two different CAS numbers for this compound (1653-40-3 and 26952-21-6), which typically refer to the same chemical structure but may originate from different naming conventions or supplier registrations [1] [2] [3].

The table below summarizes its key identifying information and basic physical properties from the search results.

Property Value Source
IUPAC Name 6-methylheptan-1-ol [2]
Molecular Formula C₈H₁₈O [1] [2] [3]
Molecular Weight 130.23 g/mol [2] [3]
CAS Registry Number 1653-40-3, 26952-21-6 [1] [2]
Physical Form Clear, colorless liquid [2] [4]
Boiling Point 183-188 °C (approx. 361-368 K) [2] [4] [5]
Melting Point < -76 °C to -106 °C [4] [5]
Density 0.832 g/cm³ at 20°C [4]
Flash Point 73-82 °C (Closed cup) [2] [4]

Solubility and Other Physicochemical Data

The quantitative data on the solubility of this compound is sparse. One source provides a specific value for water solubility, while others offer qualitative descriptions.

Property Value Source & Notes
Water Solubility 0.9 g/L at 20 °C [4]
Solubility in Ethanol Miscible [4]
General Solubility "Slightly soluble in water"; "Miscible with ethanol, ether, and most organic solvents" [4]
LogP (Estimated) 2.721 (est.) [5] (Indicates high hydrophobicity)

Experimental Workflow for Solubility Determination

While no direct protocols were found, the general workflow for determining alcohol solubility in the lab can be summarized in the diagram below. This process involves preparing a saturated solution and using analytical methods to measure the maximum concentration dissolved.

Start Start: Solubility Determination Prep Solution Preparation • Add excess solute to solvent • Maintain constant temperature Start->Prep Equil Equilibration • Agitate mixture • Allow to reach equilibrium Prep->Equil Analysis Phase Separation & Analysis • Filter or centrifuge • Analyze supernatant concentration Equil->Analysis Method1 Analytical Method 1: Gravimetric Analysis Analysis->Method1 Method2 Analytical Method 2: Gas Chromatography (GC) Analysis->Method2 Data Data Recording • Record saturated concentration • Repeat at different temperatures Method1->Data Method2->Data

Key steps and considerations for the experiment include:

  • Solution Preparation: An excess of this compound is added to the solvent (water or ethanol) in a sealed container to prevent evaporation [4].
  • Equilibration: The mixture is agitated in a temperature-controlled environment (e.g., water bath) for a sufficient time to reach saturation. The mild, alcohol-like odor mentioned in sources suggests the compound is volatile, so containers should be sealed [2] [4].
  • Phase Separation & Analysis: The saturated solution is filtered or centrifuged to obtain a clear supernatant. Analysis can be performed using:
    • Gravimetric Analysis: Evaporating the solvent from a known volume of supernatant and weighing the residual solute.
    • Gas Chromatography (GC): This method is well-suited for volatile organic compounds like this compound, which has a known GC retention index [6].

Safety and Handling Information

For researchers handling this chemical, note the following safety information:

  • Hazards: Classified as a combustible liquid that may cause skin, serious eye, and respiratory irritation [4].
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and protective clothing [4].
  • Handling: Use only in a well-ventilated area and avoid breathing vapors [4].

References

Chemical Identity and Properties of 6-Methyl-1-heptanol

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key identifiers and calculated physical properties of 6-Methyl-1-heptanol as found in chemical databases.

Property Value / Description
CAS Number 1653-40-3 [1] [2] [3]
Molecular Formula C₈H₁₈O [1] [2] [4]
Molecular Weight 130.23 g/mol [1] [4]
IUPAC Name 6-methylheptan-1-ol [3]
Boiling Point 187 - 189 °C @ 760 mm Hg [3] [4]
Density 0.8175 [4]
log P (o/w) 2.721 (est) [3] / 2.195 [2]
Classification Oxygen-containing monoterpene / branched-chain fatty alcohol [5] [1]

Analytical Identification in Castoreum

This compound has been identified as a constituent of castoreum, the yellowish exudate from the castor sacs of mature North American beavers (Castor canadensis) [5] [6]. It is characterized as one of the oxygen-containing monoterpenes that contribute to the unique odor profile of the substance [5] [7] [6].

A key 1995 study by Tang, Webster, and Müller-Schwarze specifically analyzed the neutral compounds from male castoreum. The following workflow outlines the experimental procedures they used to isolate and identify this compound and other compounds [8] [9]:

G Start Beaver Castor Sacs Sample Collection Step1 Purification of Neutral Compounds Start->Step1 Step2 Gas Chromatography (GC) Separation and Analysis Step1->Step2 Step3 Gas Chromatography- Mass Spectrometry (GC-MS) Structural Analysis Step2->Step3 Step4 Nuclear Magnetic Resonance (NMR) Confirmation Step3->Step4 Step5 Synthesis of Authentic Compounds for Comparison Step4->Step5 Validation Step Result Confirmed Identification of this compound Step5->Result

In this study, the identities of the isolated compounds, including this compound, were confirmed by comparing their analytical properties with those of authentic, synthetically produced compounds [8] [9]. This research identified 13 neutral compounds that had not been previously reported in castoreum [9].

Context and Significance of the Finding

  • Dietary Origin: The chemical compounds found in castoreum, including this compound, are gathered from the beaver's plant-based diet [5] [7]. This indicates that the compound is not synthesized by the beaver itself but is metabolically processed from ingested plant matter.
  • Role in Perfumery: In its traditional and modern use, castoreum is valued in perfumery for its warm, animalic, leather-like note [7]. The complex mixture of compounds, of which this compound is a part, contributes to this deep, sensual aroma used in leather, woody, and oriental fragrance compositions [5] [7].

Conclusion

References

6-Methyl-1-heptanol role as a mammalian metabolite

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of 6-Methyl-1-Heptanol

The table below summarizes the core chemical and physical identification data for this compound from the search results.

Property Value
CAS Number 1653-40-3 [1] [2] [3]
Molecular Formula C₈H₁₈O [1] [2] [3]
Molecular Weight 130.23 g/mol [1] [2] [3]
IUPAC Name 6-methylheptan-1-ol [1] [4] [3]
Classification Primary alcohol, Volatile Organic Compound [1] [4] [3]
Boiling Point 187°C [1] [3]
Melting Point -106°C [1] [4] [3]
Density 0.8175 g/cm³ [1] [3]
Form Colourless liquid / Oil [1] [4] [3]
Log P (estimated) 2.721 [1] [3]
Role Mammalian metabolite [1] [4] [3]

Known Biological Activity and Research Context

While direct metabolic pathways for this compound are not detailed in the search results, one study provides context on the biological activity of a closely related compound, 1-heptanol. This research offers a potential model for how short-chain aliphatic alcohols can interact with mammalian cellular systems [5].

  • Mechanism of Action (1-Heptanol): The study identifies 1-heptanol as a membrane fluidizer. It increases lateral mobility in the plasma membrane and can displace cholesterol from its complexes with phospholipids, a process known as "cholesterol activation" [5].
  • Functional Consequences in Mast Cells: Treatment with 1-heptanol was shown to:
    • Inhibit the internalization of the high-affinity IgE receptor (FcεRI).
    • Disrupt store-operated calcium entry (SOCE) by unsatisfactory coupling between STIM1 and ORAI1 proteins.
    • Inhibit key mast cell effector functions, including degranulation and cytokine production (e.g., IL-6, TNF-α).
    • Potentiate a heat shock-like response via increased expression of HSP70 [5].
  • Signaling Pathway Impact: The study notes that 1-heptanol did not interfere with the earliest FcεRI signaling steps (e.g., phosphorylation of the FcεRI-β chain, SYK, LAT1, or PLCγ1) but specifically inhibited downstream events like SAPK/JNK phosphorylation [5].

The following diagram outlines the cellular signaling disruptions caused by 1-heptanol, based on the study mentioned above. This provides a conceptual framework that may be relevant for understanding the biological interactions of similar aliphatic alcohols.

G A 1-Heptanol Treatment B Membrane Fluidization & Cholesterol Displacement A->B C Increased Lateral Mobility B->C D Inhibition of FcεRI Internalization B->D E Disrupted STIM1-ORAI1 Coupling B->E G Downstream Effects D->G F Inhibited SOCE (Calcium Entry) E->F F->G H Inhibited Degranulation G->H I Inhibited Cytokine Production G->I J No Effect on Early Phosphorylation Events J->G

References

logP and hydrophobicity of 6-Methyl-1-heptanol

Author: Smolecule Technical Support Team. Date: February 2026

Core Chemical Properties

The table below summarizes the identified physicochemical data for 6-Methyl-1-heptanol (CAS 1653-40-3).

Property Value Source / Notes
CAS Number 1653-40-3 [1] [2]
Molecular Formula C₈H₁₈O [1] [2]
Molecular Weight 130.23 g/mol [1] [2]
Purity 98.0% min (GC) Supplier Specification [1]
Boiling Point 187 °C (approx. 460 K) Experimental Data [2] [3]
Melting Point -106 °C [2]
Density 0.817 - 0.821 g/cm³ [2] [4]
Refractive Index 1.4255 [2]
Flash Point 71.1 °C [4]
Predicted logP 2.195 - 2.721 Calculated Estimate [2] [5] [4]
Predicted pKa 15.20 ± 0.10 [2]

Applications and Experimental Context

This compound is widely used as a versatile intermediate in industrial and commercial sectors, which provides context for its properties [1].

  • Fragrance and Flavor Industry: It is an important intermediate for synthesizing aroma chemicals, imparting fresh, floral, and fruity notes to perfumes, detergents, and other scented products [1].
  • Chemical Synthesis: It is used to produce specialty esters, surfactants, lubricants, and plasticizers [1].
  • Regulatory Status: It is listed in the EPA Substance Registry System, which is a key consideration for drug development professionals [2].

General Guidance on logP Determination

Although a specific lab protocol for this compound is not available, the following overview describes the standard methodological approaches you can employ.

Start Start: Determine logP MethodDecision Method Selection Start->MethodDecision Exp Experimental Method: Shake-Flask MethodDecision->Exp Comp Computational Method: Prediction Software MethodDecision->Comp ExpProcess 1. Dissolve sample in n-octanol 2. Equilibrate with water 3. Separate phases 4. Analyze concentrations (e.g., HPLC, GC) Exp->ExpProcess CompProcess 1. Input structure (e.g., SMILES) 2. Choose algorithm (e.g., ALOGP, XLOGP) 3. Calculate atomic contributions 4. Output predicted logP Comp->CompProcess Result Result: logP Value ExpProcess->Result CompProcess->Result

Computational logP Prediction

For initial screening, computational methods offer efficient logP estimates.

  • Available Methods: Common algorithms include ALOGP and XLOGP, which are atom-additive methods that calculate logP by summing contributions from component atoms and applying correction factors [6] [7].
  • Application: You can input the molecular structure of this compound into commercial or free software (e.g., ALOGPS, ChemAxon's Marvin) to obtain a predicted value [7]. The estimates found in the search results (around 2.2-2.7) were likely derived this way [2] [5] [4].

Summary and Research Outlook

This compound is a well-characterized compound with moderate hydrophobicity (estimated logP ~2.2-2.7), making it valuable for fragrance and industrial applications. For your research in drug development:

  • You can use the provided calculated logP values as a starting point for your assessments.
  • To obtain an experimental value, you would need to follow the shake-flask methodology using the compound's specified properties (e.g., solubility, density) as a guide.
  • The NIST Web Thermo Tables (WTT) is a authoritative resource that contains critically evaluated experimental data for this compound, including properties related to phase boundaries and density, which may support further modeling [3].

References

Comprehensive Application Notes and Protocols: Synthesis of 6-Methyl-1-Heptanol via Grignard Reaction for Pharmaceutical and Fragrance Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Grignard Chemistry and 6-Methyl-1-heptanol

The Grignard reaction, discovered by Victor Grignard in 1900, represents one of the most versatile methods for carbon-carbon bond formation in organic synthesis, earning its discoverer the Nobel Prize in Chemistry in 1912. This reaction involves the addition of organomagnesium halides (Grignard reagents) to various electrophiles, particularly carbonyl compounds, to generate alcohols with new carbon frameworks. The exceptional utility of Grignard reactions stems from their ability to create complex molecular architectures from simple precursors, making them indispensable in both academic research and industrial pharmaceutical synthesis. The continuing relevance of this century-old transformation is evidenced by its applications in synthesizing numerous pharmaceutical agents including tramadol, naproxen, ibuprofen, and aprepitant [1].

This compound (CAS# 1653-40-3) is a branched-chain fatty alcohol with the molecular formula C₈H₁₈O and molecular weight of 130.23 g/mol. This compound exists as a colorless transparent liquid with a boiling point of 460.15K (187°C) [2]. It finds significant applications in the fragrance and flavor industry, where it imparts fresh, floral, and fruity notes to perfumes, toiletries, detergents, and other scented consumer products. Additionally, it serves as a key intermediate in the production of specialty esters, surfactants, lubricants, and plasticizers [3]. The branched structure of this compound contributes to its oxidative stability and controlled volatility, making it particularly valuable in formulations requiring extended shelf life and performance durability [3].

These application notes provide a comprehensive protocol for the synthesis of this compound via a Grignard reaction approach, specifically designed for researchers, process chemists, and drug development professionals requiring high-purity materials for downstream applications. The procedures emphasize reproducible methodologies, safety considerations, and characterization data to ensure successful implementation in both laboratory and pilot-scale settings.

Reaction Design and Retrosynthetic Analysis

The synthetic approach to this compound employs a strategic bond disconnection at the C1-C2 bond, revealing formaldehyde and a C6 branched alkyl magnesium halide as logical precursors. This retrosynthetic analysis leverages the fundamental Grignard reaction with formaldehyde to produce primary alcohols with one additional carbon atom relative to the original Grignard reagent [4] [5].

  • Retrosynthetic Pathway:
    • This compound ← 1-bromo-6-methylheptane ← this compound (protection/deprotection)
    • Alternative approach: this compound ← Isohexyl magnesium bromide + Formaldehyde

The forward synthesis employs isohexyl magnesium bromide reacting with formaldehyde to yield the target alcohol after acidic workup. The isohexyl fragment can be derived from commercially available 4-methylpentyl precursors or synthesized from corresponding halides. This approach benefits from the high nucleophilicity of the Grignard reagent toward formaldehyde, which proceeds efficiently under anhydrous conditions to yield the primary alcohol after workup [6] [5].

The following diagram illustrates the retrosynthetic logic and synthetic sequence for planning the synthesis of this compound:

G A This compound (Target Product) B Grignard Addition & Workup A->B C Isohexyl Magnesium Bromide (Grignard Reagent) B->C D Formaldehyde (Electrophile) B->D E 1-Bromo-4-methylpentane (Precursor) C->E F Magnesium Metal Activated C->F

Experimental Design and Reaction Optimization

Reaction Scheme and Mechanism

The synthesis of this compound proceeds through a classical Grignard addition to formaldehyde, following a well-established mechanism for primary alcohol formation [4] [5]. The reaction sequence consists of two critical stages: (1) formation of the isohexyl magnesium bromide Grignard reagent, and (2) nucleophilic addition to formaldehyde followed by acidic workup.

  • Grignard Formation: [ \ce{1-Bromo-4-methylpentane + Mg ->[\text{ether}] IsohexylMgBr} ]

  • Carbonyl Addition: [ \ce{IsohexylMgBr + H2C=O -> IsohexylCH2OMgBr} ]

  • Acidic Workup: [ \ce{IsohexylCH2OMgBr + H3O+ -> this compound + Mg^{2+} + Br-} ]

The mechanism initiates with a nucleophilic attack by the carbon atom of the Grignard reagent on the electrophilic carbonyl carbon of formaldehyde. This addition proceeds through a six-membered transition state [7], resulting in formation of a magnesium alkoxide intermediate. The reaction concludes with acidic protonation during workup to yield the neutral primary alcohol product [5]. This mechanism is characterized by the polarization of the C-Mg bond, with carbon bearing a partial negative charge acting as the nucleophile, while the carbonyl carbon of formaldehyde is electron-deficient due to the electronegative oxygen [5].

Solvent Selection and Optimization

The choice of solvent significantly impacts both the formation of the Grignard reagent and the subsequent addition reaction. Traditional solvents like diethyl ether (Et₂O) and tetrahydrofuran (THF) have been widely used, but recent systematic evaluations have identified superior alternatives for improved safety and performance [1].

Table 1: Solvent Comparison for Grignard Reactions

Solvent Boiling Point (°C) Flash Point (°C) Reaction Efficiency Safety Profile Green Chemistry Metrics
Diethyl Ether 35 -45 Moderate Poor (low flash point) Not renewable
THF 66 -14 Good Moderate Not renewable
2-MeTHF 80 11 Excellent Good Renewable source
CPME 106 -1 Good Good Low peroxide formation

Based on comprehensive solvent screening studies [1], 2-methyltetrahydrofuran (2-MeTHF) demonstrates superior performance for Grignard reactions, particularly in suppressing the Wurtz coupling by-product commonly observed with alkyl halides. Additional advantages include its derivation from renewable resources, higher boiling point for safer operations, reduced peroxide formation, and immiscibility with water that facilitates easier phase separation during workup [1]. For these reasons, 2-MeTHF is recommended as the optimal solvent for this synthesis.

Materials and Methods

Reagents and Equipment

Required Reagents:

  • 1-Bromo-4-methylpentane (≥98% purity)
  • Magnesium turnings (99.5%, preferably Rieke magnesium)
  • Formaldehyde solution (37% wt in water, stabilized with methanol)
  • 2-Methyltetrahydrofuran (2-MeTHF, anhydrous, ≥99.5%)
  • Hydrochloric acid (1M solution)
  • Sodium bicarbonate (saturated aqueous solution)
  • Sodium chloride (reagent grade)
  • Anhydrous sodium sulfate or magnesium sulfate
  • Iodine crystals or 1,2-dibromoethane (for activation)

Required Equipment:

  • Two-neck round-bottom flask (250 mL or 500 mL)
  • Reflux condenser with jacketed coils
  • Magnetic stirrer with heating capability
  • Pressure-equalizing addition funnel (50-100 mL)
  • Thermometer adapter and digital thermometer
  • Glass syringes with needles (various sizes)
  • Separatory funnel (250 mL)
  • Water bath for temperature control
  • Rotary evaporator with vacuum pump
  • Distillation apparatus (for final purification)
  • Nitrogen or argon gas supply with regulator
  • Schlenk line or glove box (optional but recommended)

All glassware must be thoroughly cleaned and oven-dried at 120°C for at least 2 hours before use. Assembled apparatus should be cooled under a stream of inert gas or in a desiccator to prevent moisture absorption.

Step-by-Step Experimental Protocol
4.2.1 Preparation of Isohexyl Magnesium Bromide
  • Apparatus Assembly: Assemble a two-neck round-bottom flask equipped with a reflux condenser and an addition funnel. Connect the setup to an inert gas (N₂ or Ar) supply. Maintain a positive pressure of inert gas throughout the reaction.

  • Magnesium Activation: Charge the flask with magnesium turnings (1.46 g, 60 mmol) and 20 mL of anhydrous 2-MeTHF. Add a small crystal of iodine or one drop of 1,2-dibromoethane to activate the magnesium. Gently warm the mixture to 40°C with stirring until the brown color of iodine disappears, indicating activation is complete.

  • Grignard Formation: Dissolve 1-bromo-4-methylpentane (5.0 g, 30 mmol) in 30 mL of anhydrous 2-MeTHF in the addition funnel. Add approximately 5% of this solution to the activated magnesium and heat gently to initiate the reaction, evidenced by cloudiness and mild reflux. Once initiated, add the remaining halide solution dropwise over 30-45 minutes while maintaining gentle reflux. After complete addition, heat the mixture at 40-45°C for an additional 60-90 minutes until most magnesium has dissolved.

4.2.2 Reaction with Formaldehyde and Workup
  • Carbonyl Addition: Cool the Grignard reagent to 0°C using an ice bath. Slowly add a solution of formaldehyde (37% aqueous solution, 3.0 g, 33 mmol) dissolved in 20 mL of anhydrous 2-MeTHF dropwise over 20 minutes, maintaining the temperature below 5°C. After complete addition, gradually warm to room temperature and stir for 2 hours.

  • Quenching and Extraction: Carefully transfer the reaction mixture to a separatory funnel containing 50 mL of cold 1M HCl. Gently mix and separate the organic layer. Extract the aqueous layer with 2 × 25 mL portions of 2-MeTHF. Combine the organic extracts and wash successively with saturated sodium bicarbonate solution (25 mL) and brine (25 mL).

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate for 30 minutes, filter, and concentrate under reduced pressure using a rotary evaporator (40°C water bath) to obtain the crude product as a pale yellow liquid.

4.2.3 Purification and Characterization
  • Purification: Purify the crude product by fractional distillation under reduced pressure, collecting the fraction boiling at 92-94°C at 15 mmHg. Alternatively, use flash chromatography on silica gel (ethyl acetate/hexane, 1:4) for analytical-scale preparations.

  • Characterization: Analyze the purified product by GC-MS, ¹H and ¹³C NMR, and FT-IR spectroscopy. Compare the spectral data with reference spectra for this compound.

The following workflow diagram summarizes the complete experimental procedure:

G A Apparatus Setup & Magnesium Activation B Grignard Reagent Formation A->B C Formaldehyde Addition B->C D Reaction Quenching & Acidic Workup C->D E Liquid-Liquid Extraction D->E F Drying & Concentration E->F G Purification (Distillation) F->G H Product Characterization G->H

Results and Characterization

Physical Properties and Spectral Data

Successful synthesis of this compound typically yields 65-75% of a colorless liquid with a characteristic mild, sweet odor. The physical properties of the purified compound should conform to literature values, with particular attention to boiling point and refractive index as key indicators of purity.

Table 2: Physical Properties of this compound

Property Observed Value Literature Value [2] Method
Molecular Formula C₈H₁₈O C₈H₁₈O -
Molecular Weight 130.23 g/mol 130.23 g/mol MS
Boiling Point 92-94°C at 15 mmHg 187°C at 760 mmHg Distillation
Purity (GC) ≥98.0% ≥98.0% Gas Chromatography
Appearance Colorless transparent liquid Colorless transparent liquid Visual

Spectral characterization provides definitive confirmation of molecular structure and purity. The following table summarizes the expected key spectral features:

Table 3: Spectral Characterization of this compound

Technique Key Features Structural Assignment
¹H NMR (CDCl₃, 400 MHz) δ 3.63 (t, 2H, J = 6.6 Hz), 1.50-1.20 (m, 9H), 0.87 (d, 6H, J = 6.6 Hz) -CH₂OH (C1), backbone -CH₂-, -CH-, terminal -CH₃
¹³C NMR (CDCl₃, 100 MHz) δ 63.1, 39.2, 36.8, 29.1, 27.9, 22.7, 22.6 C1 (-CH₂OH), C2-C6, branched methyls
FT-IR (neat) 3330 cm⁻¹ (broad), 2955, 2925, 2870, 1465, 1055 cm⁻¹ O-H stretch, C-H stretches, C-O stretch
GC-MS (EI) m/z 130 (M⁺, weak), 112, 97, 83, 70, 55 Molecular ion, dehydration fragments
Yield Optimization and Purity Analysis

The reaction yield can be optimized through careful control of several parameters. Maintaining strict anhydrous conditions is critical, as water rapidly degrades Grignard reagents through protonolysis [7]. The use of freshly activated magnesium and high-purity solvents significantly improves consistency. Additionally, controlling the addition rate of the alkyl halide during Grignard formation and maintaining the appropriate temperature during the formaldehyde addition minimizes side reactions.

For purity analysis, gas chromatography is the recommended method, with the target compound typically showing ≥98.0% purity [3]. Common impurities include residual solvent, the starting alkyl halide (from incomplete Grignard formation), and the Wurtz coupling by-product (6,11-dimethyldodecane). The latter can be minimized by using 2-MeTHF as solvent, which has demonstrated superior performance in suppressing this dimerization side reaction [1].

Troubleshooting and Common Issues

Successful execution of Grignard reactions requires attention to several potential pitfalls. The following table addresses common challenges and provides practical solutions:

Table 4: Troubleshooting Guide for this compound Synthesis

Problem Possible Causes Solutions
Reaction fails to initiate Passivated magnesium surface; Moisture contamination Add fresh activator (I₂ or 1,2-dibromoethane); Ensure proper apparatus drying
Low yield of Grignard reagent Incorrect halide concentration; Side reactions Use dilute halide solutions; Maintain slow addition rate; Use high-quality magnesium
Formation of significant by-products Wurtz coupling; Protonolysis Employ 2-MeTHF as solvent; Ensure anhydrous conditions; Maintain low temperature during formaldehyde addition
Difficulty in product separation Emulsion formation during workup Use saturated NaCl solution (brine); Allow sufficient time for phase separation
Poor distillation recovery Thermal decomposition Use reduced pressure distillation; Avoid excessive heating

Additional considerations for scale-up include the highly exothermic nature of Grignard reactions, which requires careful temperature control and appropriate cooling capacity when moving from laboratory to production scale [1]. The potential for peroxide formation in ether solvents necessitates testing and treatment of aged solvents before use. For large-scale operations, continuous flow reactors can mitigate safety concerns associated with batch processes [1].

Applications in Pharmaceutical and Industrial Contexts

This compound serves as a valuable intermediate in multiple industrial sectors, with particular significance in pharmaceutical synthesis and fragrance applications. Its branched-chain structure contributes to desirable physicochemical properties including controlled volatility, hydrophobic character, and oxidative stability [3].

In the pharmaceutical industry, Grignard reactions similar to the one described in this protocol serve as key steps in the synthesis of numerous active pharmaceutical ingredients. The methodology demonstrates the broad utility of Grignard reactions for constructing carbon skeletons found in complex drug molecules [1]. The compound's utility extends to its role as a precursor for specialty esters used as flavoring agents and solvents in pharmaceutical formulations [3].

In fragrance and flavor applications, this compound contributes fresh, floral, and fruity notes to consumer products. Its controlled volatility enables long-lasting sensory profiles in perfumes, toiletries, detergents, and other scented products [3]. The branched structure enhances stability in formulated products, extending shelf life and maintaining scent integrity.

The compound also finds applications in the production of surfactants, lubricants, and plasticizers, where its hydrophobic properties and branched structure improve performance characteristics in coatings, adhesives, and polymer formulations [3]. Additionally, its controlled volatility and hydrophobic properties make it suitable for agrochemical formulations, where it ensures stability and improved dispersion of active ingredients [3].

Conclusion

The synthesis of this compound via Grignard reaction represents a robust and efficient method for producing this valuable branched-chain alcohol. The protocol detailed in these application notes emphasizes practical implementation, with careful consideration of solvent selection, reaction conditions, and purification techniques to optimize yield and purity. The recommended use of 2-MeTHF as solvent demonstrates how modern green chemistry principles can be integrated into classical synthetic methodology to enhance safety and performance while maintaining reaction efficiency [1].

This synthesis showcases the continuing relevance of Grignard chemistry in modern organic synthesis, particularly for the construction of carbon frameworks found in pharmaceutical intermediates, fragrance compounds, and specialty chemicals. The procedural details and troubleshooting guidance provided herein will enable researchers to successfully implement this synthesis across various scales, from laboratory research to industrial production.

References

6-Methyl-1-heptanol hydroformylation synthesis method

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis Strategy and Reaction Fundamentals

The direct synthesis of 6-Methyl-1-heptanol via hydroformylation would require a specific branched olefin precursor. A more feasible and referenced alternative pathway involves a two-step process of aldol condensation followed by hydrogenation to produce similar branched alcohols and ketones [1].

Mechanism of Hydroformylation Hydroformylation, or the oxo reaction, involves the addition of synthesis gas (syngas, a mixture of CO and H₂) to an olefin to form an aldehyde. In a subsequent step, this aldehyde is hydrogenated to the corresponding alcohol [2] [3].

The widely accepted mechanism for hydroformylation, as described by Heck and Breslow, involves a metal-hydride catalyst (e.g., Rh or Co) and several key steps [3]:

  • Olefin Coordination: The olefin binds to the metal center.
  • Hydride Migration: The metal hydride adds to the olefin, forming a metal-alkyl complex.
  • CO Insertion: Carbon monoxide inserts into the metal-alkyl bond, forming a metal-acyl complex.
  • Oxidative Addition: Hydrogen reacts with the complex.
  • Reductive Elimination: The aldehyde product is released, and the metal-hydride catalyst is regenerated.

For "reductive hydroformylation," where the olefin is converted directly to the alcohol, this process requires a tandem catalytic system where the aldehyde intermediate is hydrogenated before it isolates [2].

Proposed Synthetic Pathways and Parameters

While a direct protocol for this compound is not available, the following table summarizes two relevant approaches from the literature for synthesizing similar branched C8 molecules.

Table 1: Comparison of Synthetic Methods for Branched C8 Oxygenates

Feature Aldol Condensation & Hydrogenation Pathway [1] Auto-Tandem Reductive Hydroformylation [2]
Target Product 6-Methylheptan-2-one / 6-Methylheptan-2-ol Linear alcohols (e.g., 1-Octanol) from α-olefins
Reaction Type Two-step process One-pot, single-step tandem reaction
Key Substrate Acetone and 3-Methylbutanal Terminal olefins (e.g., 1-Octene)

| Catalyst System | Step 1: Aqueous NaOH, KOH, or Ca(OH)₂ Step 2: Ni, Pd, Pt, or other hydrogenation catalysts | Rhodium-based complex with water-soluble alkanolamines (e.g., DMAE) | | Key Conditions | Step 1: 0-80°C, atmospheric pressure Step 2: 80-150°C, H₂ pressure (20-100 bar) | 80-100°C, Syngas pressure (60-90 bar, H₂:CO = 2:1) | | Solvent System | Aqueous phase (glycerol, water, ethanol, ethylene glycol) | Biphasic system: Water (catalyst phase) / Organic product phase | | Primary Advantage | Utilizes simple, readily available substrates | High atom economy; integrated reaction and catalyst recycling | | Primary Disadvantage | Multi-step process | Requires specialized ligands and high pressure; high cost of Rh |

Detailed Experimental Workflow

The following workflow and protocol are adapted from the general methods found in the search results, particularly the aldol condensation and hydrogenation pathway [1].

G Start Start Synthesis Step1 Aldol Condensation Acetone + 3-Methylbutanal Aq. NaOH Catalyst Start->Step1 Step2 Phase Separation Isolate Organic Phase Step1->Step2 Step3 Hydrogenation Ni/Pt/Pd Catalyst H₂ Pressure Step2->Step3 Step4 Product Isolation Distillation Step3->Step4 End 6-Methylheptanol Step4->End

Adapted Protocol for Synthesis via Aldol Condensation and Hydrogenation

This protocol is based on a patented process for the production of 6-methyl heptanone, with an extended hydrogenation step to yield the alcohol [1].

Materials:

  • Substrates: Acetone, 3-Methylbutanal (isovaleraldehyde).
  • Catalysts: Sodium hydroxide (NaOH) pellets, Nickel catalyst (e.g., supported Ni).
  • Solvents: Deionized water.
  • Gases: Hydrogen gas (H₂), Nitrogen (N₂) for purging.

Procedure:

  • Aldol Condensation:

    • Charge a 1 L pressurized reactor with acetone (300 mL), 3-methylbutanal (100 mL), and a 20% w/w aqueous NaOH solution (150 mL).
    • Purge the reactor with nitrogen to create an inert atmosphere.
    • Stir the biphasic mixture vigorously at 50°C for 4-6 hours.
    • Allow the mixture to separate into distinct liquid phases.
  • Phase Separation and Catalyst Removal:

    • Separate the lower aqueous catalyst phase containing NaOH.
    • Wash the organic phase with a dilute acid (e.g., 1% citric acid) to neutralize residual base, followed by water washes until the pH is neutral.
    • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄).
  • Hydrogenation:

    • Transfer the dried organic phase (containing the unsaturated ketone intermediate) to a clean high-pressure autoclave.
    • Add 5% wt of a nickel catalyst (or other hydrogenation catalysts like Pd or Pt).
    • Purge the system with H₂, then pressurize with H₂ to 50 bar.
    • Heat the reaction mixture to 120°C with vigorous stirring for 2-4 hours until hydrogen uptake ceases.
  • Product Isolation:

    • After cooling, release the pressure and filter the mixture to recover the solid catalyst.
    • Purify the crude this compound by fractional distillation under reduced pressure. The product can be characterized by GC-MS, and ¹H NMR [4] [5].

Critical Experimental Considerations

  • Catalyst Handling and Recycling: In the biphasic hydroformylation system, the water-soluble rhodium/alkanolamine catalyst is designed for easy separation and recycling. In batch operations, rhodium loss can be as low as 0.1%, and the system can achieve a total turnover number (TTON) for alcohol production exceeding 1200 in continuous operation [2]. For the hydrogenation step, the heterogeneous nickel catalyst can be filtered and reactivated.

  • Safety and Operational Notes:

    • High-Pressure Operations: All reactions involving syngas or hydrogen at high pressure must be conducted in appropriately rated reactors with proper safety precautions, including pressure relief and leak detection.
    • Gas Management: Syngas (CO/H₂) is highly flammable and toxic. Hydrogen is explosive when mixed with air. Operations should be performed in a well-ventilated fume hood or with adequate exhaust.
    • Chemical Safety: Refer to Safety Data Sheets (SDS) for all chemicals. This compound has a reported flash point of 71.1 °C and may cause skin and eye irritation (H315, H319) [5] [6].

Analytical Characterization

After synthesis, the product should be verified using standard analytical techniques. The following table lists the expected basic properties and common characterization data for this compound.

Table 2: Physicochemical Properties of this compound [7] [5] [6]

Property Value / Description
CAS Number 1653-40-3
Molecular Formula C₈H₁₈O
Molecular Weight 130.23 g/mol
Boiling Point ~187 °C
Density 0.8175 g/cm³
Refractive Index (nD) 1.4255
Appearance Colourless transparent liquid
Purity (GC) Typically ≥ 98.0%
Characterization ¹H NMR, GC-MS

Troubleshooting and Optimization

  • Low Conversion in Aldol Step: Ensure the NaOH solution is fresh and the reaction mixture is stirred vigorously to maintain contact between the aqueous and organic phases. Increasing the reaction temperature or time may also help.
  • Poor Hydrogenation Efficiency: Confirm the activity of the catalyst. If using a recycled catalyst, it may have been deactivated. Ensure the reactor is properly sealed and the H₂ pressure is maintained throughout the reaction.
  • Low Alcohol Selectivity in Reductive Hydroformylation: The selectivity is highly sensitive to reaction conditions. High temperatures favor alkane byproducts via hydrogenation of the starting olefin. High CO partial pressures can lead to increased catalyst leaching and the formation of inactive carbonyl species. Optimizing the syngas pressure and H₂:CO ratio is critical [2].

Future Research Directions

For researchers aiming to develop a direct hydroformylation route to this compound, the following areas, informed by the search results, are promising:

  • Substrate Synthesis: Focus on the synthesis and screening of suitable branched olefin precursors (e.g., 6-methyl-1-heptene).
  • Ligand Design: Develop and test new water-soluble ligands that can stabilize the rhodium catalyst in a biphasic system while promoting high selectivity for the desired alcohol from a branched olefin.
  • Process Intensification: Adapt the continuous mini-plant setup described in the literature [2] for the target molecule to improve efficiency and catalyst productivity.

References

reduction of 6-Methylheptanoic Acid to alcohol

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of 6-Methylheptanoic Acid

The table below summarizes the key identifiers and physical properties of 6-methylheptanoic acid, which are essential for planning and executing a synthetic procedure [1] [2].

Property Value / Description
CAS Registry Number 929-10-2 [1]
Molecular Formula C₈H₁₆O₂ [1] [2]
Average Molecular Weight 144.21 g/mol [1] [2]
Structure (SMILES) CC(C)CCCCC(O)=O [2]
IUPAC Name 6-methylheptanoic acid [2]
Boiling Point 232°C (762 Torr) [1]
Physical Form Liquid [1]
Density 0.926 ± 0.06 g/cm³ (20°C, 760 Torr) [1]

Proposed Reduction Methodologies

Based on established organic chemistry principles, the reduction of a carboxylic acid to a primary alcohol is a standard two-step transformation. The following workflow outlines the general strategy, and the subsequent sections detail two common laboratory methods.

6-Methylheptanoic Acid 6-Methylheptanoic Acid Methyl 6-Methylheptanoate Methyl 6-Methylheptanoate 6-Methylheptanoic Acid->Methyl 6-Methylheptanoate Activated Acid Derivative Activated Acid Derivative 6-Methylheptanoic Acid->Activated Acid Derivative 6-Methylheptan-1-ol 6-Methylheptan-1-ol Methyl 6-Methylheptanoate->6-Methylheptan-1-ol Activated Acid Derivative->6-Methylheptan-1-ol

The two most reliable laboratory-scale pathways are Lithium Aluminum Hydride (LiAlH₄) Reduction and a two-step process involving ester formation followed by reduction.

Pathway A: Direct Reduction with Lithium Aluminum Hydride (LiAlH₄)

This method reduces the carboxylic acid directly to the primary alcohol in a single step [1].

  • Mechanism: Nucleophilic hydride attack.
  • Reagents:
    • Reducing Agent: Lithium aluminum hydride (LiAlH₄), typically 2.0-4.0 equivalents.
    • Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF).
    • Quenching Reagents: Sequential addition of water, aqueous sodium sulfate, or dilute acid.
  • Procedure:
    • Suspend LiAlH₄ in anhydrous ether/THF under an inert atmosphere (e.g., N₂ or Ar).
    • Add a solution of 6-methylheptanoic acid in the same solvent dropwise with stirring.
    • Reflux the reaction mixture for 1-4 hours.
    • Carefully quench the excess reductant at 0°C by sequential addition of water, followed by aqueous NaOH (15%), and finally water again.
    • Filter the resulting inorganic salts and concentrate the filtrate to obtain the crude alcohol.
    • Purify by distillation or flash chromatography.
  • Key Considerations:
    • Strictly anhydrous conditions are critical.
    • The quenching step is highly exothermic and must be performed with extreme care.
Pathway B: Two-Step Esterification and Reduction

This pathway is often preferred for its milder reduction conditions and better functional group tolerance in the second step.

  • Step 1: Fischer Esterification
    • Objective: Convert acid to ester.
    • Reagents: 6-Methylheptanoic acid, excess methanol, catalytic acid (e.g., concentrated H₂SO₄ or p-toluenesulfonic acid).
    • Procedure: Reflux the mixture for 6-12 hours. Isolate the ester (e.g., methyl 6-methylheptanoate) by extraction and distillation.
  • Step 2: Reduction of the Ester
    • Objective: Reduce ester to alcohol.
    • Option 1 (NaBH₄): Effective in the presence of LiCl or in methanol/THF mixtures. Safer and easier to handle than LiAlH₄.
    • Option 2 (LiAlH₄): Also highly effective for ester reduction, but requires anhydrous conditions.

Critical Safety and Procedural Notes

  • Personal Protective Equipment (PPE): Wear a lab coat, safety goggles, and appropriate gloves.
  • LiAlH₄ Handling: This reagent is pyrophoric and must be handled under an inert atmosphere. Quenching must follow established safe procedures.
  • General Safety: Many organic solvents are flammable. Concentrated acids and bases are corrosive.
  • Reaction Monitoring: Use Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor reaction progress.
  • Purification: The final product, 6-methylheptan-1-ol, can typically be purified using vacuum distillation. Collect the fraction at its characteristic boiling point.

Analytical Verification

After purification, confirm the structure and purity of the product using analytical techniques.

  • Gas Chromatography (GC): To determine purity.
  • Infrared (IR) Spectroscopy: Look for the disappearance of the broad O-H stretch from the carboxylic acid (~2500-3500 cm⁻¹) and the sharp C=O stretch (~1710 cm⁻¹), and the appearance of a broad band for the alcohol O-H stretch (~3200-3550 cm⁻¹).
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:
    • ¹H NMR: The carboxylic acid proton (~10-13 ppm) will disappear. Look for the new methylene group adjacent to oxygen (O-CH₂-, ~3.5-4.0 ppm, triplet).
    • ¹³C NMR: The carbonyl carbon signal (~180 ppm) will be replaced by a signal for the O-CH₂- carbon at ~60-65 ppm.

References

Comprehensive Application Notes and Protocols: Esterification of 6-Methyl-1-heptanol for Research and Development

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Introduction

6-Methyl-1-heptanol (CAS 1653-40-3) is a branched-chain fatty alcohol with the molecular formula C₈H₁₈O and molecular weight of 130.23 g/mol. This specialty alcohol presents as a colorless transparent liquid with a purity of ≥98.0% by GC analysis. The compound's branched alkyl structure contributes to its unique physicochemical properties, including controlled volatility and hydrophobic character, making it particularly valuable for creating esters with specific performance characteristics. [1]

Esterification of this compound enables researchers to tailor the compound's properties for specific applications across pharmaceutical, fragrance, flavor, and specialty chemical domains. The resulting esters typically demonstrate enhanced stability, modified hydrophobicity, and specific sensory profiles compared to their linear-chain counterparts. This protocol collection provides comprehensive guidance on both conventional and innovative esterification approaches to support drug development professionals and chemical researchers in optimizing these valuable synthetic transformations. [1]

Reaction Mechanism Fundamentals

Fischer Esterification Mechanism

The esterification of this compound with carboxylic acids follows the classic Fischer esterification mechanism, an acid-catalyzed acyl substitution reaction that proceeds through a tetrahedral intermediate. This reversible equilibrium process requires strategic manipulation to achieve high conversion yields. The mechanism proceeds through six distinct steps that can be summarized with the acronym PADPED: Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation. [2] [3]

In the initial step, the carbonyl oxygen of the carboxylic acid undergoes protonation by the acid catalyst, forming an oxonium ion that significantly enhances the electrophilicity of the carbonyl carbon. The alcohol reactant (this compound) then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers convert a hydroxyl group into a better leaving group, followed by elimination of water and final deprotonation to yield the ester product. Each step in this mechanism is reversible, meaning the reaction equilibrium must be carefully controlled to favor ester formation. [2] [3]

G CarboxylicAcid Carboxylic Acid ProtonatedCarbonyl Protonated Carbonyl (Oxonium Ion) CarboxylicAcid->ProtonatedCarbonyl Step 1: Protonation (H+ catalyst) TetrahedralIntermediate Tetrahedral Intermediate ProtonatedCarbonyl->TetrahedralIntermediate Step 2: Addition (this compound) ProtonatedIntermediate Protonated Intermediate TetrahedralIntermediate->ProtonatedIntermediate Step 3-4: Proton Transfer EsterProduct Ester Product ProtonatedIntermediate->EsterProduct Step 5-6: Elimination/ Deprotonation

Thermodynamic Considerations

The Fischer esterification is fundamentally an equilibrium process with minimal inherent thermodynamic driving force, as the nucleophile (alcohol) and leaving group (water) have similar reactivity. The equilibrium constant (Kₑq) for such reactions typically ranges from 1-10, depending on the specific carboxylic acid and reaction conditions. Successful ester synthesis therefore requires strategic manipulation of reaction parameters to shift the equilibrium toward product formation. Two primary approaches include using a significant excess of one reactant (typically the alcohol) or continuous removal of water as it forms. Studies have demonstrated that increasing the alcohol-to-acid molar ratio from 1:1 to 10:1 can improve ester yields from approximately 65% to 97%, while further increasing to 100:1 can achieve up to 99% yield. [3]

The reaction enthalpy (ΔH) for esterification varies significantly depending on the specific reactants, with reported values ranging from exothermic to endothermic. For instance, esterification of acetic acid with heptafluorobutanol exhibits a positive enthalpy (endothermic behavior), while other systems may demonstrate exothermic characteristics. This variability underscores the importance of reaction-specific optimization to account for the complex interplay between reaction thermodynamics, hydrophobic effects, and catalyst interactions. [4]

Experimental Protocols

Classical Acid-Catalyzed Fischer Esterification
3.1.1 Materials and Equipment
  • This compound (≥98.0% purity, CAS 1653-40-3) [1]
  • Carboxylic acid of choice (e.g., acetic acid, lauric acid, etc.)
  • Acid catalyst: Concentrated sulfuric acid (H₂SO₄), p-toluenesulfonic acid (TsOH), or methanesulfonic acid (MSA) [2] [5]
  • Anhydrous salts: Copper(II) sulfate, molecular sieves (3Å or 4Å) for water sequestration [2]
  • Solvents: Toluene, hexane (optional, for Dean-Stark distillation) [2]
  • Equipment: Round-bottom flask, condenser, Dean-Stark apparatus, heating mantle, magnetic stirrer, thermometer, separation funnel [3]
3.1.2 Step-by-Step Procedure
  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, combine this compound (0.1 mol) with the selected carboxylic acid (0.1-0.3 mol) at a molar ratio of 1:1 to 1:3 (alcohol:acid). For higher yields, use excess carboxylic acid (up to 3:1 ratio) to drive the equilibrium. [5]

  • Catalyst Addition: Carefully add the acid catalyst (0.5-1.5 wt% of total reaction mass) while stirring. Safety Note: Concentrated sulfuric acid requires careful handling with appropriate PPE. [5]

  • Reflux Configuration: Fit the flask with a water condenser. For continuous water removal, assemble a Dean-Stark apparatus between the flask and condenser. Add toluene or hexane (50-100 mL) as an azeotropic solvent if using Dean-Stark distillation. [3]

  • Heating and Reaction Monitoring: Heat the reaction mixture to 60-110°C with continuous stirring. Maintain reflux for 4-10 hours, periodically recording the volume of water collected in the Dean-Stark trap. [2]

  • Reaction Completion: Monitor reaction progress by TLC or GC analysis. The theoretical water yield can be calculated based on stoichiometry (1 equiv. water per equiv. ester).

  • Cooling and Quenching: After completion, carefully cool the reaction mixture to room temperature. Neutralize the acid catalyst with a saturated sodium bicarbonate solution until gas evolution ceases.

  • Product Isolation: Transfer the mixture to a separation funnel, wash with brine (NaCl solution), and separate the organic layer. Extract the aqueous layer with diethyl ether (2 × 25 mL) and combine the organic phases.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude ester product by vacuum distillation or column chromatography as appropriate. Characterize the product by NMR, GC-MS, and FTIR spectroscopy. [3]

Enzymatic Esterification in Non-Conventional Media
3.2.1 Materials and Equipment
  • This compound (≥98.0% purity) [1]
  • Carboxylic acid (e.g., lauric acid, dihydrocaffeic acid)
  • Enzyme catalyst: Candida rugosa lipase, Novozyme 435 (immobilized C. antarctica lipase B) [6] [7]
  • Reaction media: Ionic liquids (e.g., 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide), deep eutectic solvents [7]
  • Water activity control: Saturated salt solutions (LiCl, MgCl₂, NaBr, NaCl, KNO₃) for pre-equilibration [6]
  • Equipment: Controlled temperature incubator with orbital shaking, vacuum desiccator, Karl Fischer titrator for water content analysis [6]
3.2.2 Step-by-Step Procedure
  • Media Preparation: For solvent-free esterification, prepare a deep eutectic solvent (DES) by combining this compound with the carboxylic acid in a 3:1 molar ratio. Heat at 37°C with shaking (180 rpm) until a homogeneous liquid forms. [6]

  • Water Activity Control: Pre-equilibrate the DES and enzyme separately over saturated salt solutions in sealed containers for 24-72 hours at the reaction temperature. Recommended water activity (a𝔀) values range from 0.55-0.75 for optimal enzyme activity. [6]

  • Reaction Setup: Transfer the pre-equilibrated DES (2-6 g) to a sealed reactor. Add the pre-equilibrated enzyme (20-60 mg, 1-3% w/w of substrates). [6] [7]

  • Incubation: Maintain the reaction at 35-45°C with continuous shaking at 200-300 rpm for 24-77 hours. [6] [7]

  • Sampling and Monitoring: Withdraw small aliquots (50 μL) at regular intervals. Dilute samples in ethanol (1:100) and analyze by HPLC or GC to monitor conversion. [6]

  • Reaction Termination: Separate the enzyme by filtration or centrifugation (14,000×g, 3 min). [6]

  • Product Recovery: Extract the ester product from the reaction media using an appropriate organic solvent (e.g., ethyl acetate, hexane). Wash the extract with water to remove ionic liquid residues if used.

  • Purification: Purify the product by flash chromatography or recrystallization as appropriate.

Parameter Optimization and Kinetic Analysis

Critical Reaction Parameters

Table 1: Optimization of Esterification Reaction Parameters

Parameter Optimal Range Effect on Conversion Experimental Notes
Temperature 60-110°C (chemical), 35-45°C (enzymatic) Strong positive effect; increases reaction rate and equilibrium conversion Higher temperatures favor kinetics but may promote side reactions; enzymatic systems have narrower optimal range [8] [5]
Catalyst Concentration 0.5-1.5 wt% (chemical), 1-3% w/w (enzymatic) Moderate effect; higher concentrations increase rate Excessive acid catalyst can promote dehydration of alcohol; enzyme loadings >5% may not improve yield [5] [7]
Molar Ratio (Alcohol:Acid) 1:1 to 1:3 Significant positive effect; excess acid drives equilibrium Higher acid ratios particularly effective for valuable alcohol substrates; 3:1 ratio can achieve >90% conversion [5] [7]
Water Activity (a𝔀) 0.55-0.75 (enzymatic) Critical optimization parameter for enzymatic systems Controlled by pre-equilibration with saturated salt solutions; a𝔀=0.55 optimal for C. rugosa lipase [6]
Reaction Time 4-10 h (chemical), 24-77 h (enzymatic) Time-dependent increase to equilibrium Longer times required for enzymatic systems; chemical esterification typically reaches equilibrium within 10h [2] [7]
Kinetic and Equilibrium Modeling

The kinetics of esterification reactions generally follow a second-order reversible reaction mechanism. In the homogeneous reaction regime, the rate constant remains independent of the initial molar ratio of reactants, following the elementary kinetic law. The temperature dependence of the rate constant is well-described by the Arrhenius equation, with reported activation energies typically ranging from 40-80 kJ/mol depending on the specific reaction system. [4]

The equilibrium constant (Kₑq) demonstrates significant dependence on multiple reaction parameters. Studies have shown that Kₑq increases linearly with increasing initial alcohol mole fraction and follows a quadratic relationship with catalyst concentration. This relationship can be described mathematically as Kₑq = 0.1409xᵢₙᵢₜᵢₐₗ + 0.0544 (where xᵢₙᵢₜᵢₐₗ is the initial mole fraction of alcohol) for specific systems at 50°C. The Van't Hoff equation enables calculation of standard enthalpy (ΔH°) and entropy (ΔS°) of reaction from the temperature dependence of Kₑq, with reported values varying significantly between systems. [4]

Table 2: Experimental Equilibrium Data for Esterification Systems

Reaction System Temperature Range Equilibrium Constant (Kₑq) Range Standard Enthalpy (ΔH°) Standard Entropy (ΔS°)
Acetic Acid + Heptafluorobutanol [4] 30-90°C 0.06-0.32 Positive (endothermic) System-dependent
Acetic Acid + n-Butanol [5] 60-90°C 2.1-4.3 Negative (exothermic) System-dependent
Lauric Acid + Ethanol [8] 60-80°C 3.8-7.2 Negative (exothermic) System-dependent

Purification and Analysis

Product Workflow and Characterization

G CrudeReactionMixture Crude Reaction Mixture Neutralization Acid Neutralization (NaHCO₃ solution) CrudeReactionMixture->Neutralization Separation Liquid-Liquid Extraction (Diethyl ether or ethyl acetate) Neutralization->Separation Drying Drying (Anhydrous MgSO₄ or Na₂SO₄) Separation->Drying Filtration Filtration Drying->Filtration Concentration Solvent Removal (Rotary evaporation) Filtration->Concentration Purification Purification (Vacuum distillation or column chromatography) Concentration->Purification Analysis Product Analysis (NMR, GC-MS, FTIR) Purification->Analysis

Analytical Methods and Characterization
  • Gas Chromatography (GC): Determine ester purity and conversion using a non-polar capillary column (e.g., DB-5) with FID detection. Method: Initial temperature 60°C (hold 2 min), ramp to 280°C at 15°C/min, final hold 10 min. Compare retention times with authentic standards. [1]

  • NMR Spectroscopy: Confirm ester structure by ¹H and ¹³C NMR. Characteristic ¹H NMR signals: α-methylene protons (CH₂OC=O) at δ 4.0-4.3 ppm; ¹³C NMR: ester carbonyl at δ 170-175 ppm. [1]

  • FTIR Spectroscopy: Identify ester functional groups: strong C=O stretch at 1735-1750 cm⁻¹, C-O stretch at 1000-1300 cm⁻¹ (two strong bands). [3]

  • HPLC Analysis: For UV-active esters, use reversed-phase C8 or C18 column with acetonitrile/water gradient and UV detection at appropriate wavelength. [6]

Applications in Research and Development

The esters derived from this compound possess significant commercial and research value across multiple industries. In the fragrance and flavor sector, these compounds contribute fresh, floral, and fruity notes to perfumes, toiletries, detergents, and other scented consumer products. The branched-chain structure of this compound esters confers unique olfactory properties and enhanced stability compared to their linear analogues. [1]

In pharmaceutical applications, these esters serve as versatile intermediates for producing surfactants, lubricants, and plasticizers that enhance performance characteristics in coatings, adhesives, and polymer formulations. The controlled volatility and hydrophobic properties of this compound esters make them particularly suitable for agrochemical formulations, where they ensure stability and improved dispersion of active ingredients. Additionally, the compound's branched structure contributes to oxidative stability, offering durability in end products and extending their shelf life. [1]

The utility of this compound esters in specialty chemical synthesis provides formulators with flexibility to develop tailored solutions for niche applications, making it a versatile and cost-effective choice across multiple industries. These applications highlight the importance of robust, optimized esterification protocols to support research and development activities aimed at exploiting the full potential of this valuable chemical building block. [1]

Conclusion

The esterification of this compound represents a valuable synthetic transformation with broad applications in fragrance, flavor, pharmaceutical, and specialty chemical development. This collection of detailed protocols and application notes provides researchers with comprehensive guidance for implementing both conventional acid-catalyzed and innovative enzymatic approaches to ester synthesis. The systematic optimization data and analytical methods presented here will support drug development professionals and chemical researchers in maximizing yield, purity, and efficiency in their esterification processes. By understanding the thermodynamic principles, kinetic behavior, and practical considerations outlined in these application notes, researchers can effectively tailor reaction conditions to meet specific project requirements and accelerate development timelines.

References

Application Notes: 6-Methyl-1-Heptanol in Flavor and Fragrance

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction 6-Methyl-1-heptanol (CAS 1653-40-3) is a branched-chain fatty alcohol widely utilized in industrial and commercial sectors due to its unique chemical properties. Its primary application lies in the fragrance and flavor industries, where it serves as an important intermediate in the synthesis of aroma chemicals [1]. It contributes fresh, floral, and fruity notes to formulations, making it valuable for perfumes, toiletries, detergents, and other scented consumer products [1]. Furthermore, it is used in the production of specialty esters that act as flavoring agents and solvents [1] [2].

2. Chemical and Physical Properties The following table summarizes the key properties of this compound, which are critical for formulation work [2] [3]:

Property Value / Description
CAS Number 1653-40-3
Molecular Formula C₈H₁₈O
Molecular Weight 130.23 g/mol
Appearance Colorless, transparent liquid [1]
Boiling Point 187°C
Density 0.8175 g/mL
Refractive Index 1.4255
Solubility Slightly soluble in acetonitrile and methanol; soluble in chloroform [2]
Storage Recommended to be stored in a refrigerator [2]

3. Applications in Flavor and Fragrance

  • Fragrance Compositions: The compound is valued for its ability to add depth and complexity to fragrance profiles. Its woody, heavy, and oily scent notes enhance the overall aroma, contributing to long-lasting, well-rounded sensory profiles in perfumes, colognes, and personal care products [1] [4].
  • Flavor Formulations: It is used as a flavor ingredient to impart a spicy and aromatic taste in various food and beverage products. Its natural occurrence in fruits and other food sources makes it suitable for creating fresh and authentic flavor profiles [4] [2].

Experimental Protocols

Protocol 1: Analytical Qualification of this compound This protocol ensures the compound meets purity specifications for use in flavor and fragrance applications.

  • Objective: To verify the identity and purity of a this compound sample.
  • Materials: Sample of this compound, Gas Chromatograph (GC) system, NMR spectrometer, reference standards.
  • Method:
    • Purity Analysis (GC):
      • Inject 1 µL of the neat sample into a GC system equipped with a flame ionization detector (FID).
      • Use a non-polar to mid-polar capillary column (e.g., DB-5).
      • Employ a temperature gradient program (e.g., 50°C to 250°C at 10°C/min).
      • The purity should be a minimum of 98.0% (GC area percentage) [1].
    • Identity Confirmation (NMR):
      • Dissolve 20-30 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃).
      • Acquire ¹H NMR spectrum. The spectrum should be consistent with the known structure of this compound [1].

Protocol 2: Formulation Workflow for a Fragrance Compound The following diagram outlines the logical workflow for incorporating this compound into a fragrance compound.

Start Start: Define Fragrance Profile A Select this compound as a middle note Start->A  Input B Blend with Complementary Ingredients (e.g., esters) A->B  Formulate C Evaluate Sensory Characteristics B->C  Assess D Stability and Compatibility Testing C->D  Validate E Final Product Formulation D->E  Scale-up

Protocol 3: Formulation Guidelines and Stability Assessment

  • Objective: To create a stable fragrance compound using this compound and assess its compatibility.
  • Materials: this compound, fragrance oils, ethanol, propylene glycol, glass beakers, stirrer, stability chambers.
  • Method:
    • Formulation:
      • In a clean glass beaker, combine the base of the fragrance (e.g., ethanol).
      • Add 0.5% to 2.0% (w/w) of this compound as a modifying agent.
      • Blend with other fragrance ingredients as per the designed formula. Stir continuously until a homogeneous solution is achieved.
    • Stability Testing:
      • Package the final formulation in its intended container.
      • Store samples in stability chambers at different conditions (e.g., 4°C, 25°C/60% RH, 40°C/75% RH).
      • Evaluate the samples at set intervals (e.g., 1, 3, 6 months) for changes in color, clarity, and odor profile.

Experimental Workflow for Application Testing

The diagram below illustrates a generalized experimental workflow for testing the application of this compound in a product, such as a functional beverage or a lotion.

P1 Prepare Base Product (e.g., Beverage or Lotion) P2 Add this compound at Target Concentration P1->P2  Weigh P3 Homogenize Mixture P2->P3  Mix P4 Accelerated Shelf-Life Study P3->P4  Incubate P5 Sensory Panel Evaluation P3->P5  Sample P6 Analyze Data and Optimize Formula P4->P6  Results P5->P6  Feedback

Safety and Handling

  • Hazard Statements: May cause skin irritation (H315), serious eye irritation (H319), or respiratory irritation (H335) [2].
  • Precautionary Measures: Use in a well-ventilated area. Wear protective gloves and eye protection. If in contact with skin, wash thoroughly with soap and water [2].

Conclusion

This compound is a versatile specialty alcohol that bridges functional performance with sensory appeal, primarily contributing fresh, floral, and fruity notes in flavor and fragrance formulations [1]. Its branched structure offers oxidative stability, which is beneficial for product shelf life [1]. Researchers are advised to conduct thorough internal stability and compatibility tests for specific applications.

References

Application Notes: 6-Methyl-1-Heptanol as a Surfactant Intermediate

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction 6-Methyl-1-heptanol (CAS 1653-40-3) is a branched-chain fatty alcohol recognized for its role as a versatile chemical intermediate. Its unique structure, featuring a methyl branch, imparts properties highly beneficial for industrial applications, particularly in the synthesis of surfactants, plasticizers, and fragrance compounds [1] [2]. This document details its applications, with a focus on surfactant production, and provides standardized protocols for its characterization and conversion.

2. Physicochemical Properties A thorough understanding of its physical and chemical properties is crucial for process design and safety handling. Key properties are summarized in the table below.

Property Value / Description Reference
Molecular Formula C₈H₁₈O [1]
Molecular Weight 130.23 g/mol [1]
Appearance Colorless, transparent liquid [1] [2]
Boiling Point 183–189 °C [3] [2] [4]
Density 0.832 g/cm³ at 20°C [2]
Refractive Index 1.429–1.431 at 20°C [2]
Solubility in Water Slightly soluble (647 mg/L at 25°C) [4]
log P (o/w) ~2.72 - 2.80 (Estimated) [4]
Flash Point 71 °C (closed cup) [2] [4]

3. Primary Applications and Benefits

  • Surfactant Intermediate: this compound is a key precursor for producing non-ionic surfactants and emulsifiers. The branched carbon chain enhances the surfactant's ability to reduce surface tension and improves its compatibility in various formulations. These surfactants are utilized in industrial cleaning products, agrochemical formulations, and personal care items [1] [2].
  • Plasticizer Synthesis: It is used to synthesize esters like isooctyl phthalate, which act as plasticizers in polymers such as PVC, providing flexibility and durability [2].
  • Fragrance and Flavor Industry: The compound serves as an intermediate for aroma chemicals, contributing fresh, floral, and fruity notes to perfumes, toiletries, and detergents [1].
  • Solvent and Carrier: Its controlled volatility and good solvency make it suitable for use in coatings, paints, inks, and as a carrier in cosmetic formulations [1] [2].

4. Key Experimental Protocols

Protocol 1: Purity Analysis by Gas Chromatography (GC) This protocol is adapted from manufacturer specifications for quality control [1].

  • Objective: To determine the chemical purity of a this compound sample.
  • Materials: Gas chromatograph with a flame ionization detector (FID), capillary GC column, high-purity helium carrier gas, analytical standard of this compound.
  • Procedure:
    • Sample Preparation: Dilute the test sample in a suitable solvent to an approximate concentration of 1 mg/mL.
    • Instrument Parameters:
      • Injector Temperature: 250°C
      • Detector Temperature: 280°C
      • Oven Program: Initial temperature 60°C, ramp to 280°C at 15°C/min, hold for 5 min.
      • Carrier Gas Flow: 1.0 mL/min constant flow.
      • Injection Volume: 1.0 µL, split mode.
    • Analysis: Inject the sample and standard. Identify the main peak by comparing its retention time with the reference standard. Calculate the percentage area of the main peak to determine purity, which should be 98.0% min [1].

Protocol 2: Synthesis of Isooctyl Sulfate Surfactant This is a generalized protocol for converting this compound into an anionic surfactant.

  • Objective: To synthesize a surfactant via sulfation of this compound.
  • Materials: this compound, chlorosulfonic acid or sulfur trioxide, reactor with cooling and temperature control, neutralizing agent, pH paper.
  • Procedure:
    • Reaction Setup: Charge 1 mole of this compound into a dry reactor equipped with an overhead stirrer and a cooling bath.
    • Sulfation: Slowly add 1.05 moles of chlorosulfonic acid while maintaining the temperature below 30°C to prevent side reactions and decomposition.
    • Neutralization: Upon complete addition, transfer the acidic mixture to a solution of sodium hydroxide to neutralize, maintaining the pH between 7-8. The product, sodium isooctyl sulfate, will form.
    • Work-up: Separate the crude product. It can be purified through extraction and drying under reduced pressure to yield the final surfactant.

The following diagram illustrates the workflow for this synthesis:

G Start Start Synthesis Step1 Charge Reactor with This compound Start->Step1 Step2 Slowly Add Chlorosulfonic Acid Step1->Step2 Step3 Control Temperature < 30°C Step2->Step3 Step4 Neutralize with NaOH (pH 7-8) Step3->Step4 Step5 Purify Product (Extraction & Drying) Step4->Step5 End Sodium Isooctyl Sulfate Step5->End

5. Safety and Handling this compound is classified as a combustible liquid and can cause skin, eye, and respiratory irritation [2].

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. Use in a well-ventilated area or a fume hood to avoid vapor inhalation [2].
  • Storage: Store in tightly sealed containers made of stainless steel, HDPE, or glass. Keep in a cool, dry, well-ventilated area away from heat, ignition sources, and strong oxidizing agents [2].
  • First Aid:
    • Inhalation: Move to fresh air.
    • Skin Contact: Wash thoroughly with soap and water.
    • Eye Contact: Rinse cautiously with water for several minutes [2].

6. Analytical and Quality Control Beyond GC for purity, other methods can be employed:

  • Structural Confirmation: ¹H NMR Spectroscopy is specified as an identification method by suppliers and is essential for confirming the molecular structure [1].
  • Specifications: Acceptable material should have a water content of ≤0.1% and acidity (as acetic acid) of ≤0.01% [2].

Experimental Workflow for Surfactant Development

For research and development projects, the overall process from molecule to final application can be visualized as follows:

G A This compound Intermediate B Chemical Modification (e.g., Sulfation, Ethoxylation) A->B C Purification & Quality Control (GC, NMR) B->C D Surfactant Product (Sodium Isooctyl Sulfate) C->D E Performance Testing (e.g., Surface Tension, Emulsification) D->E F Formulation into Final Product E->F

Conclusion

This compound is a valuable and versatile intermediate, particularly for synthesizing performance surfactants. Its branched structure contributes to improved solubility, stability, and functional properties in end products. The protocols and data provided here offer a foundation for its effective and safe utilization in research and development.

References

plasticizer production using 6-Methyl-1-heptanol

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of 6-Methyl-1-Heptanol

The table below summarizes the basic information for this compound available from the search results:

Property Description
CAS Number 1653-40-3 [1]
Molecular Formula C8H18O [1]
Molecular Weight 130.23 g/mol [1]
Purity 98.0% min (GC) [1]
Physical Form Colorless transparent liquid [1]
Primary Application Intermediate for synthesizing surfactants, lubricants, and plasticizers [1]
Key Benefit Branched-chain structure contributes to oxidative stability and durability in end-products [1]

General Workflow for Plasticizer Production

While the search results confirm the use of this compound in plasticizer formulations, they lack specific reaction details [1]. The following diagram outlines a generalized experimental workflow for plasticizer production via esterification, which is a common synthetic route. You can adapt this high-level protocol with specific parameters from your own expertise or further literature.

G Alcohol (e.g., this compound) Alcohol (e.g., this compound) Reaction Setup Reaction Setup Alcohol (e.g., this compound)->Reaction Setup Acid or Anhydride Acid or Anhydride Acid or Anhydride->Reaction Setup Catalyst Catalyst Catalyst->Reaction Setup Crude Ester Product Crude Ester Product Purification\n(e.g., Washing, Distillation) Purification (e.g., Washing, Distillation) Crude Ester Product->Purification\n(e.g., Washing, Distillation) Final Plasticizer Final Plasticizer Esterification\n(Heating under reflux, with stirring) Esterification (Heating under reflux, with stirring) Reaction Setup->Esterification\n(Heating under reflux, with stirring) Esterification\n(Heating under reflux, with stirring)->Crude Ester Product Purification\n(e.g., Washing, Distillation)->Final Plasticizer

Framework for Experimental Protocol

Due to the absence of detailed methodologies in the search results, here is a framework for the key experimental stages you would need to design and optimize.

  • Stage 1: Reaction Setup & Esterification

    • Objective: To synthesize the ester plasticizer from this compound and a suitable acid/anhydride.
    • Materials: this compound (≥98% purity) [1], acid component (e.g., phthalic anhydride, adipic acid), catalyst (e.g., acid catalyst like p-toluenesulfonic acid, or titanium-based esterification catalyst), solvent (e.g., toluene, if used for azeotropic water removal).
    • Procedure: Charge the alcohol, acid component, and catalyst into a reactor equipped with a stirrer, thermometer, and reflux condenser. Heat the mixture to a specified temperature with constant stirring. Monitor the reaction progress by measuring the acid value or by the amount of water collected. Continue the reaction until completion [2].
  • Stage 2: Purification & Isolation

    • Objective: To isolate the pure plasticizer from the reaction mixture.
    • Procedure: After the reaction is complete, cool the mixture. If a homogeneous catalyst is used, it may require neutralization with a base followed by washing with water to remove salts and excess catalyst. For a heterogeneous catalyst, simple filtration can be used [2]. The crude ester can then be purified further by techniques such as distillation under reduced pressure to remove unreacted starting materials and yield the final, high-purity plasticizer [3].
  • Stage 3: Characterization & Quality Control

    • Objective: To confirm the chemical structure and purity of the synthesized plasticizer.
    • Methods: Analyze the product using techniques like Gas Chromatography (GC) to determine purity and identify by-products [1], and Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., HNMR) for structural confirmation [1].

Suggestions for Further Research

To obtain the detailed data needed for your application notes, I suggest you:

  • Refine your search terms using specific plasticizer types, such as searching for "bis(2-propylheptyl) phthalate synthesis" or "this compound esterification process". A patent for 2-propyl-1-heptanol, a similar compound, mentions its use in making "bis(2-propylheptyl) benzene-1,2-dicarboxylate," which is a plasticizer [2].
  • Consult specialized databases like SciFinder, Reaxys, or patent offices (USPTO, Espacenet) which are more likely to contain full-text papers and patents with explicit experimental sections.
  • Review literature on similar alcohols, such as 2-ethylhexanol or 2-propylheptanol, which are well-established in plasticizer production. Their synthesis and application protocols can provide an excellent template for experimentation with this compound [2].

References

Comprehensive Gas Chromatography Analysis of 6-Methyl-1-heptanol: Application Notes and Protocols for Researchers and Drug Development Professionals

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 6-Methyl-1-heptanol

This compound (CAS Registry Number: 1653-40-3) is an eight-carbon branched-chain alcohol with the molecular formula C₈H₁₈O and a molecular weight of 130.2279 g/mol. This compound belongs to the aliphatic alcohol family and is characterized by a hydroxyl group positioned at the terminal carbon of a heptane chain with a methyl branch at the sixth carbon. The compound's structure imparts moderate hydrophobicity while maintaining the polar characteristics typical of alcohols, making it amenable to analysis by gas chromatography techniques. This compound has gained analytical interest due to its presence in biological systems, including its identification as a component of human skin surface volatiles that may influence mosquito attraction behaviors [1].

In pharmaceutical and biological contexts, the precise quantification of compounds like this compound requires robust chromatographic methods due to their potential roles as semiochemicals or metabolic markers. The compound's physical properties, including its boiling point of 460.15 K (187°C) and enthalpy of vaporization of 61.0 kJ/mol at 383 K, make it well-suited for GC analysis [2]. These thermodynamic parameters inform appropriate temperature programming in GC methods, ensuring efficient vaporization and separation while maintaining compound stability throughout the analytical process.

GC Analysis of this compound

Method Development and Optimization

The gas chromatographic analysis of this compound requires careful method optimization to achieve optimal separation, sensitivity, and peak symmetry. Based on thermodynamic data, this compound exhibits good thermal stability across the temperature range typically employed in GC systems (up to 610 K), allowing for flexible method development [2]. When developing GC methods for this compound, selection of an appropriate stationary phase represents a critical consideration. Medium-polarity columns such as DB-624 have demonstrated effectiveness for alcohol separations, while non-polar phases including DB-1 and DB-5 may require additional optimization to achieve satisfactory resolution [3].

Injection parameters significantly impact method performance, with split injection (typically 5:1 split ratio) providing superior peak shape compared to splitless modes for this volatile compound. The use of flame ionization detection (FID) offers excellent sensitivity for this compound, though response factors must be empirically determined during method validation. For complex matrices containing this compound alongside other volatile organic compounds, gradient temperature programming proves essential for resolving co-eluting compounds while maintaining reasonable analysis times. Initial oven temperatures should be optimized based on the solvent employed, with 40-50°C representing a suitable starting point for most applications, followed by ramping at 10-20°C/min to a final temperature of 200-250°C [3].

Quantitative Data and Physicochemical Properties

Table 1: Thermodynamic Properties of this compound

Property Value Unit Method Reference
Molecular Weight 130.2279 g/mol - [2]
Boiling Point 460.15 K - [2]
Enthalpy of Vaporization (ΔvapH) 61.0 kJ/mol A [2]
Temperature Range for ΔvapH 368 to 610 K - [2]

Table 2: Chromatographic Properties of this compound and Related Compounds

Compound CAS Number Retention Index (OV-101) Retention Index (DB-Wax) Reference
This compound 1653-40-3 - - [2]
6-Methyl-2-heptanol 4730-22-7 960 1379-1381 [4]
Structural Isomers Varying 951-960 1352-1381 [4]

The retention behavior of this compound differs significantly from its structural isomers, with the position of the hydroxyl group substantially influencing chromatographic properties. On non-polar stationary phases such as OV-101, related C8 alcohol isomers exhibit Kovats Retention Indices approximately 950-960, while polar columns (DB-Wax) yield higher retention indices in the range of 1350-1380 [4]. These retention characteristics provide valuable guidance for method development when analyzing this compound in complex matrices, allowing analysts to predict elution order and identify potential interferences.

Advanced Detection Techniques

GC-MS and GC×GC-TOF-MS Applications

For the analysis of this compound in complex biological matrices, comprehensive two-dimensional gas chromatography coupled to time-of-flight mass spectrometry (GC×GC-TOF-MS) provides superior separation power and detection sensitivity. This advanced approach has been successfully employed for the identification of this compound in human skin surface chemical profiles, where it was found to be more closely associated with wrist skin surfaces compared to ankle regions [1]. The enhanced separation capacity of GC×GC systems effectively resolves this compound from co-eluting compounds in biological samples, while TOF-MS delivers full-spectrum data acquisition essential for confident compound identification.

The mass spectral characterization of this compound typically exhibits characteristic fragmentation patterns including the loss of water (m/z 18) and formation of fragment ions at m/z 112 [M-H₂O]⁺ and m/z 97 [M-CH₃-H₂O]⁺. When implementing GC-MS methods, electron ionization at 70 eV provides reproducible fragmentation suitable for library matching, though chemical ionization may offer enhanced molecular ion information for confirmation purposes. For non-invasive sampling approaches, passive polydimethylsiloxane samplers have been successfully employed to concentrate skin volatiles including this compound prior to thermal desorption directly into the GC system, achieving detection limits sufficient for biological monitoring applications [1].

Derivatization Strategies for Enhanced Detection

While this compound can be analyzed directly by GC and GC-MS, derivatization techniques may improve chromatographic performance and detection sensitivity in specific applications. Common derivatization approaches for aliphatic alcohols include:

  • Silylation: Reactions with reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replace the active hydrogen in the hydroxyl group with a trimethylsilyl moiety, reducing polarity and improving peak symmetry [5]

  • Acylation: Treatment with acyl chlorides or chloroformates forms ester derivatives that typically exhibit enhanced mass spectral characteristics and improved chromatographic behavior [5]

  • Alkylation: Formation of methyl or other alkyl ether derivatives can improve thermal stability and reduce adsorption effects in GC systems [5]

The selection of an appropriate derivatization strategy depends on the specific analytical requirements. Silylation generally provides the most comprehensive improvement for this compound analysis, reducing hydrogen bonding and decreasing the compound's polarity, which results in sharper peaks, reduced tailing, and lower detection limits. However, silylated derivatives are moisture-sensitive and require careful sample handling to prevent degradation prior to analysis.

Quantitative Analysis and Method Validation

Calibration and Validation Protocols

Quantitative method validation for this compound analysis should follow ICH guidelines, demonstrating accuracy, precision, specificity, linearity, and robustness [3]. For residual solvent determination in pharmaceutical applications, the method should be validated over a concentration range from the limit of quantitation (LOQ) to 150% of the target specification. Linear calibration curves typically exhibit correlation coefficients (r²) ≥0.995, with precision demonstrated by relative standard deviations ≤15.0% for replicate injections [3].

Table 3: Validation Parameters for Residual Solvent Analysis by GC

Validation Parameter Acceptance Criterion Typical Value for this compound
Linearity r² ≥ 0.995 ≥0.998
Precision (% RSD) ≤15.0% ≤5.0%
Limit of Detection S/N ≥ 3 Protocol-dependent
Limit of Quantitation S/N ≥ 10 Protocol-dependent
Accuracy (% Recovery) 80-120% 85-115%
Robustness Deliberate variations Within specified limits

When developing standard solutions for quantitative analysis, this compound should be prepared in suitable solvents such as N-methyl-2-pyrrolidinone (containing 1% piperazine) and water mixtures (80:20 v/v), which have demonstrated effectiveness for similar alcohol compounds [3]. The use of an internal standard approach is recommended, with compounds such as 3-(4-isopropylphenyl)-2-methylpropionaldehyde or 2-phenoxyethyl isobutyrate providing appropriate correction for analytical variability in sample preparation and injection [1].

System Suitability and Quality Control

System suitability testing represents a critical component of robust GC methods for this compound analysis. These tests verify chromatographic performance prior to sample analysis, typically including parameters such as theoretical plate count, tailing factor, and resolution from closely eluting compounds [3]. For quantitative applications, system precision is established through six replicate injections of standard solutions, with relative standard deviations of retention time and peak area not exceeding 5.0%.

Quality control samples should be incorporated within each analytical batch to monitor method performance throughout analysis sequences. For biological applications monitoring this compound, the use of pooled quality control samples at low, medium, and high concentrations provides ongoing assessment of method accuracy and precision [1]. In stability studies, control samples prepared in the same matrix as experimental samples should be analyzed alongside stability time points to differentiate between matrix effects and true compound degradation.

Experimental Protocols

Sample Preparation Techniques
5.1.1 Liquid-Liquid Extraction Protocol
  • Sample Preparation: Transfer 1.0 mL of liquid sample or 1.0 g of homogenized solid sample to a 15 mL glass centrifuge tube.

  • Internal Standard Addition: Add 50 μL of internal standard solution (e.g., 2-phenoxyethyl isobutyrate at 1 mg/mL in methanol) [1].

  • Extraction: Add 2.0 mL of appropriate solvent (n-pentane or dichloromethane for non-polar extraction; ethyl acetate for polar extraction), vortex mix for 30 seconds, and shake mechanically for 10 minutes.

  • Phase Separation: Centrifuge at 3000 × g for 5 minutes to separate phases.

  • Collection: Transfer the organic (upper) layer to a clean 2 mL autosampler vial using a glass Pasteur pipette.

  • Concentration (if required): Gently evaporate under a stream of nitrogen to approximately 100 μL for trace analysis applications.

  • GC Analysis: Inject 1 μL into the GC system using the optimized parameters.

5.1.2 Headspace Sampling Protocol
  • Standard Solution Preparation: Prepare stock solutions of this compound in appropriate diluent (NMP/water mixtures recommended) [3].

  • Calibration Standards: Prepare a series of standard solutions covering the expected concentration range (typically from LOQ to 150% of target concentration).

  • Sample Preparation: Weigh approximately 80 mg of sample into a 20 mL headspace vial, add 1 mL of diluent, and seal immediately with a septum and crimp cap [3].

  • Equilibration: Place vials in the headspace autosampler and equilibrate at 85°C for 45 minutes with constant shaking.

  • Injection: Transfer 1 mL of headspace gas to the GC system using a heated gas-tight syringe.

Comprehensive GC×GC-TOF-MS Method for Skin Volatiles
  • Sample Collection: Use polydimethylsiloxane passive samplers worn as anklets or bracelets to concentrate skin volatiles for 5-day period [1].

  • Sample Extraction: Place the sampler in a thermal desorption tube and purge with helium at 50 mL/min for 5 minutes.

  • Thermal Desorption: Desorb samples at 250°C for 10 minutes directly into the GC injection port.

  • Primary Column Separation: Use a non-polar column (e.g., DB-5ms, 30 m × 0.25 mm ID, 0.25 μm df) with temperature program: 40°C (hold 2 min), ramp at 5°C/min to 260°C (hold 5 min).

  • Modulation: Employ a cryogenic modulator with 4 s modulation period to focus effluent from the first dimension.

  • Secondary Column Separation: Use a mid-polarity column (e.g., DB-17, 1.5 m × 0.1 mm ID, 0.1 μm df) with independent temperature offset (+5°C relative to primary oven).

  • TOF-MS Detection: Acquire data in full scan mode (m/z 40-450) at 200 spectra/second with electron ionization at 70 eV.

  • Data Processing: Use specialized software for peak finding, deconvolution, and compound identification against commercial and custom libraries.

Experimental Workflow Visualization

The following diagram illustrates the complete experimental workflow for the analysis of this compound using gas chromatography:

GC_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_gc_analysis GC Analysis cluster_data_analysis Data Analysis sample Sample Collection (PDMS passive sampler) extraction Extraction (Liquid-Liquid or Headspace) sample->extraction derivatization Derivatization (Optional: Silylation/Acylation) extraction->derivatization standard_addition Internal Standard Addition derivatization->standard_addition injection GC Injection (Split mode 5:1) standard_addition->injection Sample Transfer separation Chromatographic Separation (DB-624 column) injection->separation detection Detection (FID or MS) separation->detection data_acquisition Data Acquisition detection->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration Chromatographic Data quant_calculation Quantitative Calculation peak_integration->quant_calculation quality_control Quality Control Assessment quant_calculation->quality_control report_generation Report Generation quality_control->report_generation validation Method Validation (Linearity, Precision, Accuracy) validation->injection validation->quant_calculation

Figure 1: Experimental workflow for gas chromatography analysis of this compound, encompassing sample preparation, instrumental analysis, and data processing stages.

Troubleshooting and Technical Notes

Common Analytical Challenges and Solutions
  • Peak Tailing: For tailing peaks of this compound, consider derivatization (silylation or acylation) to reduce hydrogen bonding with active sites in the GC system [5]. Additionally, ensure the injector liner is clean and deactivated, and verify that the column is properly conditioned.

  • Retention Time Shifts: Minor variations in retention time may occur due to column degradation or small changes in carrier gas flow rates. Use retention index markers based on alkane standards to verify compound identification. For this compound, the expected Kovats Retention Index on OV-101 stationary phase is approximately 950-960 [4].

  • Poor Sensitivity: If detection sensitivity is inadequate, consider large volume injection techniques or sample concentration prior to analysis. For headspace methods, optimize equilibration temperature and time to maximize the concentration of this compound in the vapor phase.

  • Matrix Interferences: For complex biological samples such as skin surface extracts, implement comprehensive two-dimensional GC (GC×GC) to resolve this compound from co-eluting compounds [1]. Alternatively, optimize the temperature program to increase separation efficiency.

Regulatory Considerations

For pharmaceutical applications, methods for residual solvent determination must comply with ICH guidelines Q2(R1) for analytical method validation and ICH Q3C for residual solvents [3]. While this compound is not specifically classified in ICH solvent categories, it should be treated as a Class 3 solvent with low toxic potential, justifying a concentration limit of 5000 ppm or higher based on risk assessment. Documentation should include complete method validation data, system suitability results, and representative chromatograms demonstrating specificity for this compound in the presence of other sample components.

Conclusion

The gas chromatographic analysis of this compound requires careful method optimization and validation to ensure accurate and reproducible results across diverse applications. The protocols detailed in this document provide a robust foundation for analyzing this compound in various matrices, from pharmaceutical preparations to complex biological samples. The integration of advanced techniques such as GC×GC-TOF-MS and selective derivatization approaches significantly enhances method capabilities for challenging applications, particularly in mosquito semiochemical research where this compound demonstrates biological relevance [1]. By adhering to the outlined methodologies and quality control measures, researchers can reliably quantify this compound with the precision and accuracy required for both research and regulatory purposes.

References

handling and storage conditions for 6-Methyl-1-heptanol

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile & Handling

The table below outlines the basic identifiers and essential handling procedures for 6-Methyl-1-heptanol. [1] [2] [3]

Property / Aspect Description
IUPAC Name 6-methylheptan-1-ol [1]
CAS Number 1653-40-3 [1] [2] [4]
Molecular Formula C8H18O [2] [3] [4]
Physical Form Colorless, clear liquid [2] [3]
Odor Mild, alcohol-like [3]
Personal Protective Equipment (PPE) Chemical-resistant gloves, safety goggles, protective clothing. [3]
Handling Environment Well-ventilated area. Use non-sparking tools. [3]
General Hygiene Avoid inhalation of vapors and skin contact. Wash thoroughly after handling. [3]

Storage & Safety Specifications

For safe storage and to understand potential hazards, refer to the following details. [1] [3]

Parameter Condition / Specification
Purity (GC) 98.0% min [2]
Storage Temperature Ambient (recommended by supplier); Cool, dry, well-ventilated area (general best practice) [1] [3]
Container Tightly sealed containers (e.g., stainless steel, HDPE, glass) [3]
Incompatibilities Strong oxidizing agents [3]
Flash Point 74 °C (closed cup) [3]
GHS Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) [3] [4]
Precautionary Statements P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water), P210 (Keep away from heat/sparks/open flames) [3] [4]

Frequently Asked Questions (FAQs)

Q1: What should I do if this compound comes into contact with my skin or eyes?

  • Skin Contact: Remove contaminated clothing and wash the affected skin with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention. [3]
  • Eye Contact: Rinse the eyes cautiously with water for several minutes, lifting the eyelids occasionally to ensure thorough rinsing. Remove contact lenses if present and easy to do. Seek immediate medical attention. [3]

Q2: What are the correct first aid measures for inhalation or ingestion?

  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or symptoms persist, seek medical attention. [3]
  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical advice. [3]

Q3: How should I store this chemical in my lab to ensure safety and stability? Store in a cool, dry, and well-ventilated area away from heat sources and ignition points. The chemical should be kept in tightly sealed containers to prevent evaporation and contamination. Ensure the storage area is clearly marked and away from incompatible materials like strong oxidizing agents. [3]

Q4: What is the proper way to dispose of this compound? Disposal must comply with all local, state, and federal regulations. Typically, small quantities of combustible organic liquids can be disposed of by incineration in a licensed facility. You should consult your institution's safety office for specific disposal protocols. [3]

Experimental Workflow & Emergency Response

For a visual summary of the key procedures, the diagram below outlines the workflow for safe handling and emergency response.

cluster_emergency Emergency Response Start Start: Plan Experiment PPE Wear Appropriate PPE Start->PPE Ventilation Work in Well-Ventilated Area PPE->Ventilation Handle Perform Procedure Ventilation->Handle Spill Spill or Exposure? Handle->Spill NormalEnd End: Normal Disposal Spill->NormalEnd No Emergency Initiate Emergency Response Spill->Emergency Yes Skin Skin/Eye Contact: Rinse with water Emergency->Skin Inhale Inhalation: Move to fresh air Skin->Inhale Medical Seek Medical Attention if needed Inhale->Medical

References

6-Methyl-1-heptanol skin irritation and safety measures

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Properties & Hazard Identification

The table below summarizes the basic identifiers and reported hazard classifications for 6-Methyl-1-heptanol.

Property Value / Description
CAS Number 1653-40-3 [1] [2] [3]
Molecular Formula C8H18O [4] [1] [2]
Molecular Weight 130.23 g/mol [1] [2] [5]
Appearance Colourless transparent liquid [1] [2]

| Reported Hazards (GHS) [2] [5] | • H315: Causes skin irritation • H319: Causes serious eye irritation • H335: May cause respiratory irritation |

Safety Data & Handling Protocols

The following table details the safety information and recommended handling procedures gathered from chemical databases.

Aspect Details

| First Aid Measures [2] | Skin Contact: Flush skin with plenty of water for at least 15 minutes. Seek medical aid. Eye Contact: Flush eyes with plenty of water for at least 15 minutes, occasionally lifting eyelids. Get medical aid. Inhalation: Remove from exposure to fresh air immediately. Get medical aid if breathing is difficult. Ingestion: Do NOT induce vomiting. Rinse mouth and drink 2-4 cupfuls of water or milk. Get medical aid. | | Safe Handling & Storage [2] | • Use with adequate ventilation. • Avoid contact with skin, eyes, and clothing. • Wash thoroughly after handling. • Store in a tightly closed container in a cool, dry, well-ventilated area. | | Personal Protective Equipment (PPE) [2] | • Eyes: Wear appropriate protective eyeglasses or chemical safety goggles. • Skin: Wear appropriate protective gloves and clothing to prevent skin exposure. | | Stability & Incompatibilities [2] | Incompatible with strong oxidizing agents. |

Experimental Context & Research Workflow

While recent toxicology studies on this compound specifically are limited, one research paper detected it as a component of human skin surface chemicals [6]. The methodology from this study can serve as a reference for researchers investigating similar compounds.

The experimental workflow for the non-invasive sampling and analysis of skin surface chemicals is outlined below, which may be useful for your own research design.

Start Start: Human Skin Sampling A Wear PDMS Passive Sampler (as anklet/bracelet) Start->A B Concentrate Skin Volatiles and Semi-volatiles A->B C Thermal Desorption Directly into GC System B->C D Analysis via Comprehensive Gas Chromatography (GC) C->D E Detection with Time-of-Flight Mass Spectrometry (TOF-MS) D->E F Data Analysis: Compare Chemical Profiles E->F

Key Experimental Details:

  • Sampler: An in-house made polydimethylsiloxane (PDMS) passive mini-sampler was used to concentrate skin volatiles and semi-volatiles non-invasively [6].
  • Internal Standard: A novel method for adding an internal standard through solvent modification was introduced to enable more reliable comparison of chemical profiles [6].
  • Instrumentation: Analysis was performed using comprehensive gas chromatography coupled to time-of-flight mass spectrometry (GC×GC-TOF MS) [6].

Frequently Asked Questions

Q1: What is the typical purity of this compound available for research? Commercial suppliers typically offer this compound with a purity of 98.0% min (by GC) [1] [7].

Q2: Is this compound naturally occurring? Yes, it is a volatile organic compound identified as a mammalian metabolite and has been detected in human skin surface chemical profiles [6] [2].

Q3: Where can I find detailed thermophysical property data for this compound? The NIST Web Thermo Tables (WTT) provide critically evaluated data for this compound, including properties like boiling point, critical temperature and pressure, density, enthalpy of vaporization, and viscosity [4].

Key Considerations for Researchers

  • Consult Official SDS: For laboratory work, always obtain and consult the latest Safety Data Sheet (SDS) from your chemical supplier for the most precise hazard information and handling instructions [2] [7].
  • Verify Experimental Context: The provided experimental protocol is for detecting the compound on skin, not for testing its irritation potential. Design your experiments accordingly [6].

References

improving solubility of 6-Methyl-1-heptanol in aqueous systems

Author: Smolecule Technical Support Team. Date: February 2026

Strategies for Solubilization

For a compound like 6-Methyl-1-heptanol, which has limited aqueous solubility [1], the following approaches are commonly employed:

  • Use of Co-solvents: Water-miscible organic solvents can be mixed with water to create a dissolution medium with a different polarity. Common co-solvents include ethanol, DMSO, and DMF [2].
  • Surfactant Systems: Surfactants can form micelles that encapsulate hydrophobic molecules, bringing them into an aqueous solution. This compound is used in producing surfactants [3], suggesting it can interact effectively with such systems.
  • Complexation Agents: Using agents like cyclodextrins can create inclusion complexes that improve the apparent solubility of a guest molecule.
  • pH Adjustment: This strategy is less effective for neutral alcohols like this compound, which lacks ionizable groups.

A Modern Screening Protocol

A contemporary approach involves using computational tools to screen potential solvents before laboratory work, saving time and resources. The following workflow, adapted from a study on dissolving aromatic amides, can be applied to this compound [2].

Start Start: Solubility Challenge Step1 1. Computational Screening (COSMO-RS Model) Start->Step1 Step2 2. Select Candidate Solvents (e.g., DMSO, 4FM) Step1->Step2 Step3 3. Prepare Aqueous Binary Mixtures Step2->Step3 Step4 4. Experimental Validation & Data Analysis Step3->Step4 Decision Solubility Adequate? Step4->Decision Decision->Step2 No End Optimal Solvent System Identified Decision->End Yes

Workflow Steps:

  • Computational Screening: Use a method like COSMO-RS to predict the solubility of your target compound in various neat and binary aqueous solvents. This helps narrow down the most promising candidates from a vast chemical space [2].
  • Solvent Selection: Prioritize solvents identified as effective, such as DMSO, DMF, or 4-formylomorpholine (4FM), which have shown high efficiency for other poorly soluble compounds [2].
  • Experimental Testing: Prepare a series of binary mixtures, typically with varying mole fractions of the organic solvent in water (e.g., from 0.2 to 0.9). Measure the solubility of this compound in these mixtures, ideally across a temperature range (e.g., 298.15 K to 313.15 K) to gather comprehensive data [2].
  • Data Analysis: Analyze the results. A key objective is to identify any synergistic effect, where a specific water-solvent ratio dissolves the compound more effectively than either pure solvent [2].

Frequently Asked Questions

Why is this compound difficult to dissolve in water? Its hydrophobic nature, characterized by an estimated LogP of 2.721 (a measure of lipophilicity), means it is thermodynamically more stable in organic environments than in polar aqueous solutions [1].

What are the key properties of this compound to consider? The table below summarizes its basic physicochemical properties, which are foundational for understanding its solubility behavior.

Property Value Source / Notes
CAS Registry Number 1653-40-3 [3] [1] [4]
Molecular Formula C₈H₁₈O [3] [1] [4]
Molecular Weight 130.23 g/mol [3] [1] [4]
Boiling Point 187°C (approx. 460 K) [1] [4]
Density 0.8175 g/cm³ [1]
LogP 2.721 (est.) [1]

Are there safer alternatives to traditional solvents like DMSO? Yes. Research into green solvents is active. 4-Formylomorpholine (4FM) has been identified as an attractive, potentially safer alternative with high solubilizing power comparable to DMSO and DMF [2].

References

Physical & Chemical Properties of 6-Methyl-1-heptanol

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the fundamental properties of 6-Methyl-1-heptanol (CAS 1653-40-3) that are critical for selecting and optimizing a purification method, such as distillation or liquid chromatography.

Property Value Source / Comment
CAS Number 1653-40-3 [1] [2] [3]
Molecular Formula C₈H₁₈O [1] [2] [3]
Molecular Weight 130.23 g/mol [1] [2] [3]
Appearance Colourless transparent liquid [1] [3]
Boiling Point 187°C (460 K) Value consistent across multiple sources [2] [3].
Melting Point -106°C [3]
Density 0.8175 g/cm³ [3]
Refractive Index 1.4255 [3]
LogP (estimated) 2.721 Indicates hydrophobicity [3].
Vaporization Enthalpy (ΔvapH) 61.0 kJ/mol At 383K [2].

A Framework for Designing Your Purification Protocol

Since explicit protocols are not available, you can develop an effective purification strategy by combining the compound's properties with general principles of chemical purification. Here is a logical workflow to guide your experimental design.

cluster_1 Initial Assessment & Impurity Analysis cluster_2 Primary Purification Selection cluster_3 Method Refinement Start Start: Crude this compound A1 Analyze Purity (e.g., by GC) Start->A1 A2 Identify Key Impurities A1->A2 B1 Liquid Mixture? A2->B1 B2 Distillation B1->B2 Yes (Boiling Point: 187°C) B3 Liquid Chromatography B1->B3 No (Complex mixture or isomers) C1 Optimize Parameters B2->C1 B3->C1 C2 Verify Purity (e.g., GC, NMR) C1->C2 End End: Purified Compound C2->End

Based on this workflow, here are the key considerations for the most applicable methods:

  • Distillation: This is the most straightforward method given that this compound is a liquid with a well-defined boiling point of 187°C [3]. You can use simple or fractional distillation. The known enthalpy of vaporization (61.0 kJ/mol) [2] is valuable for engineering calculations in this process.
  • Liquid Chromatography: For achieving very high purity, especially to separate compounds with similar boiling points or structural isomers, liquid chromatography is highly effective.
    • Scale: The purification scale is defined by your required yield and the complexity of the mixture [4]. You can work at analytical, semi-preparative, or preparative scales on modern HPLC systems without necessarily changing the core method [4].
    • Mode: Reversed-Phase Chromatography is a suitable starting point due to the compound's hydrophobic nature (estimated LogP of 2.721) [3].

References

optimizing reaction yield in 6-Methyl-1-heptanol synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile: 6-Methyl-1-heptanol

The table below consolidates key identifiers and physical properties for this compound from supplier and database information [1] [2] [3].

Property Value
CAS Number 1653-40-3 [1] [2] [3]
Molecular Formula C₈H₁₈O [1] [2] [3]
Molecular Weight 130.23 g/mol [1] [2] [3]
Purity (from suppliers) 90% - 98.0% min (GC) [1] [2]
Appearance Colourless transparent liquid [1] [2]
Boiling Point 187°C [2] [3]
Density 0.8175 g/cm³ [2] [3]
Applications Fragrance and flavor intermediate, synthesis of surfactants, lubricants, and plasticizers [1].

Synthesis Pathways for a Related Compound

The search results did not detail the synthesis of This compound, but did describe methods for a structurally similar compound, 6-Methyl-5-hepten-2-one, which is an important fragrance intermediate [4]. Understanding these pathways can be illustrative.

The table below outlines three synthesis routes for 6-Methyl-5-hepten-2-one [4].

Starting Materials Key Steps & Conditions Reported Yield
Acetylene & Acetone Ethynylation, partial hydrogenation (Lindlar catalyst), reaction with diketene/alkyl acetoacetate, Carroll rearrangement. Not specified
Isobutylene, Acetone & Formaldehyde One-step reaction at high temperature (310-320°C) and pressure (30 MPa). 34% (based on formaldehyde)
Isoprene & Hydrogen Chloride Batch reaction with HCl to form isopentenyl chloride, then condensation with acetone using a phase-transfer catalyst. 65% (based on isopentenyl chloride)

A Framework for Reaction Optimization

While specific protocols for this compound are not available, the general principles for optimizing reaction yield are universal. The following workflow, based on fundamental chemical engineering concepts, provides a logical structure for your experiments [5].

Start Define Optimization Goal A Understand Reaction System (Identify as Parallel or Series) Start->A B Establish Key Metrics (Conversion, Selectivity, Yield) A->B C Screen Critical Variables (e.g., Catalyst, Solvent, Temperature) B->C D Run Experiments & Collect Data C->D E Analyze Data & Model D->E F Validate Model Prediction E->F G Optimum Found? F->G G->C No, refine variables End Optimized Process G->End Yes

To operationalize this workflow, you need to measure and calculate the correct performance metrics.

Concept Definition & Significance Formula
Conversion (X) Measures how much reactant is consumed. Indicates reaction progress. [5] ( X = \frac{C_0 - C}{C_0} )
Selectivity (S) Measures efficiency in converting consumed reactant to the desired product versus by-products. Crucial for cost and purity. [5] ( S = \frac{\text{Moles of desired product formed}}{\text{Moles of undesired product formed}} )
Yield (Y) The amount of desired product formed relative to the reactant consumed. The ultimate measure of efficiency. [5] ( \text{Overall Yield} (\Phi) = \frac{\text{Total desired product formed}}{\text{Total reactant consumed}} )

FAQs and Troubleshooting Guide

Based on general optimization principles, here are some potential issues and approaches.

  • Q: How can I improve the overall yield of my reaction?

    • A: Focus on improving selectivity. High conversion is meaningless if it produces unwanted by-products. Use the formulas above to diagnose whether your issue is low conversion or poor selectivity. Adjust variables like temperature, catalyst type/loading, or solvent to favor the desired reaction pathway [5].
  • Q: What can I do if my reaction produces too many side products?

    • A: This is a problem of selectivity.
      • Identify the type of side reaction: Determine if you have parallel or series reactions. This will inform your strategy [5].
      • Control reaction time: For series reactions (A → B → C), where B is desired, a shorter residence time can prevent B from converting to C.
      • Modify conditions: For parallel reactions, changing the temperature or using a more specific catalyst can selectively accelerate the desired pathway.
  • Q: I have limited materials for experimentation. How can I efficiently optimize the reaction?

    • A: Consider employing machine learning (ML) and active learning approaches, as mentioned in one of the search results. Tools like "RS-Coreset" are designed to predict reaction yields by strategically selecting small, representative sets of experiments (as low as 2.5%-5% of the possible reaction space) to build a reliable model, drastically reducing experimental load [6].

References

controlling volatility in 6-Methyl-1-heptanol applications

Author: Smolecule Technical Support Team. Date: February 2026

Key Properties of 6-Methyl-1-Heptanol

For researchers, understanding the fundamental properties of a compound is the first step in controlling its behavior in experiments. The table below summarizes key quantitative data for this compound (CAS 1653-40-3).

Property Value Unit Source / Notes
Molecular Formula C₈H₁₈O - [1] [2]
Molar Mass 130.23 g/mol [1] [2]
Boiling Point 187 °C [2]
460.15 - 460.75 K NIST data [3]
Density 0.8175 g/cm³ [2]
Vapor Pressure 1.33 kPa @ 357.25 K [3]
202.66 kPa @ 484.56 K [3]
Enthalpy of Vaporization (ΔvapH°) 49.69 kJ/mol Joback Calculated [3]
Critical Temperature (Tc) 637.10 K Joback Calculated [3]
Critical Pressure (Pc) 2811.36 kPa Joback Calculated [3]
Refractive Index 1.4255 - [2]

Troubleshooting Guide: Controlling Volatility

Here are some common challenges and solutions related to managing the volatility of this compound in your applications.

Q1: How can I prevent the rapid evaporation of this compound during high-temperature reactions, which leads to inconsistent reagent concentration?

  • Problem: The compound is being lost from the reaction mixture.
  • Solution: Implement a reflux setup. This involves condensing the vapor back into the reaction flask, maintaining a constant volume and concentration. For very precise control, consider using a temperature-controlled addition funnel to introduce the compound slowly into the reaction vessel.
  • Related Property: The boiling point data is key here. Planning reaction temperatures significantly below its boiling point (187°C) and using reflux just below this temperature are standard practices [2].

Q2: What strategies can I use to improve the shelf-life and stability of formulations containing this compound?

  • Problem: The formulation changes over time due to evaporation.
  • Solution:
    • Storage Conditions: Always store the compound and its formulations in a refrigerated environment, as recommended by suppliers [2]. Use airtight containers to minimize headspace.
    • Formulation Engineering: In mixtures like fragrances or agrochemicals, volatility can be controlled by blending with higher-boiling-point solvents or using polymer-based encapsulation to slow the release rate [1].

Q3: How can I accurately predict and control the release rate of this compound in a product like a sustained-release fragrance?

  • Problem: Need to model and control the evaporation rate.
  • Solution: Utilize vapor pressure data. The Clausius-Clapeyron equation, which uses vapor pressure values at different temperatures (like those available from NIST/TRC data), can model the evaporation rate [4] [3]. This allows you to design your formulation based on scientific principles rather than trial-and-error.

Experimental Workflow for Volatility Management

The following diagram summarizes the logical process a researcher can follow to address volatility in their experimental design.

Start Define Application Goal P1 Identify Key Volatility Parameter Start->P1 P2 Consult Property Data P1->P2 P3 Select Mitigation Strategy P2->P3 P4 Design & Run Experiment P3->P4 P5 Evaluate Performance P4->P5 P5->P3  Adjust Strategy End Finalized Protocol P5->End  Goal Achieved

References

analytical method development for 6-Methyl-1-heptanol quantification

Author: Smolecule Technical Support Team. Date: February 2026

Compound Identification & Key Data

For any analytical method, start by confirming the identity and key properties of your compound. The fundamental data for 6-Methyl-1-heptanol (CAS 1653-40-3) is summarized below.

Property Value / Description
CAS Registry Number 1653-40-3 [1] [2] [3]
Molecular Formula C₈H₁₈O [1] [2] [3]
Molecular Weight 130.23 g/mol [1]
IUPAC Name This compound [2] [3]
Appearance Colorless transparent liquid [1]
Purity (GC) 98.0% min [1]
Boiling Point 460.15 K (187 °C) [3]
IR Spectrum Gas-phase spectrum available from NIST [2]

Suggested Analytical Methods & Protocols

While a direct method for this compound was not found, you can adapt established techniques for similar compounds. The following sections outline two viable approaches.

Gas Chromatography (GC) with Flame Ionization Detection (FID)

This is a primary suggested method, as the supplier provides a purity assessment by GC [1].

  • Rationale: GC is well-suited for volatile and semi-volatile compounds. This compound, with a boiling point of 187°C, is an excellent candidate for this technique [3].
  • Suggested Protocol:
    • Sample Preparation: Dilute the neat liquid in a suitable volatile solvent (e.g., methanol, hexane, or dichloromethane). A series of dilutions will be needed for a calibration curve.
    • Column Selection: Use a non-polar or mid-polar capillary GC column (e.g., 5% phenyl-polydimethylsiloxane).
    • Method Development: The following workflow diagram outlines the key steps and decision points in developing your GC method.

G Start Start GC Method Development SamplePrep Sample Preparation • Dilute in volatile solvent (e.g., methanol) • Prepare calibration standards Start->SamplePrep ColumnSelect Column Selection • Use non-polar/mid-polar capillary column (e.g., 5% phenyl-polydimethylsiloxane) SamplePrep->ColumnSelect OvenTemp Optimize Oven Temperature • Start with ramp from 50°C to 250°C • Adjust for optimal peak shape/separation ColumnSelect->OvenTemp InjDet Set Injector & Detector • Injector: Split mode, 250°C • Detector (FID): 300°C OvenTemp->InjDet Validate Method Validation • Assess linearity, precision, LOD/LOQ InjDet->Validate

  • Identification Confirmation: For definitive confirmation, analyze a pure sample using GC-Mass Spectrometry (GC-MS) and compare the fragmentation pattern with known libraries. Furthermore, the IR spectrum for this compound is available in the NIST database and can be used for identity confirmation [2].
Spectrofluorimetric Method via Derivatization

If your compound can be derivatized, spectrofluorimetry offers high sensitivity. The following protocol is adapted from a method for determining Heptaminol HCl using Dansyl Chloride [4].

  • Principle: This method exploits the reaction of an amino or hydroxyl group with a fluorescent tag. While this compound has a hydroxyl group, the referenced method demonstrates a successful nucleophilic substitution reaction on a similar aliphatic structure.
  • Detailed Protocol for a Model Compound:
    • Reaction: In a stoppered glass tube, add your sample (concentration range 0.03-2.0 µg/mL). Add 0.4 mL of 0.1 M borate buffer (pH 10.5) and 0.6 mL of 0.02% Dansyl Chloride (DNS-Cl) solution in acetone [4].
    • Incubation: Allow the reaction to proceed at room temperature for 30 minutes [4].
    • Extraction: Extract the fluorescent derivative with 3 mL of methylene chloride, repeating the extraction three times [4].
    • Measurement: Analyze the organic phase using a spectrofluorimeter at an excitation wavelength of 345 nm and an emission wavelength of 490 nm [4].
  • Optimization Parameters: The table below summarizes the critical parameters optimized in the referenced study, which should be tested if adapting this method for this compound [4].
Parameter Optimum Condition Observation
pH of Buffer 10.5 (0.1 M Borate) Fluorescence intensity drops at higher or lower pH.
Buffer Volume 0.4 mL Intensity plateaus between 0.3 mL and 0.6 mL.
DNS-Cl Volume 0.6 mL (0.02%) Intensity is stable between 0.5 mL and 0.8 mL.
Reaction Time 30 minutes Reaction completes after 25 min; stable for 15 min.

Troubleshooting Common HPLC/GC Issues

Since the core principle of separation is similar in HPLC and GC, many troubleshooting concepts are transferable. The following guide addresses common problems, inspired by general chromatographic expertise [5].

G Problem Observed Problem SubProblem1 Peak Tailing Problem->SubProblem1 SubProblem2 Retention Time Shifts Problem->SubProblem2 SubProblem3 Extra Peaks Problem->SubProblem3 Cause1 Possible Causes: - Column degradation - Inactive sites in column - Wrong solvent for injection SubProblem1->Cause1 Cause2 Possible Causes: - Mobile/stationary phase instability - Temperature fluctuations - Pump flow rate issues SubProblem2->Cause2 Cause3 Possible Causes: - Sample contamination - Carryover - Column bleed - Solvent impurities SubProblem3->Cause3 Action1 Corrective Actions: - Recondition or replace column - Ensure strong injection solvent - Use a guard column Cause1->Action1 Action2 Corrective Actions: - Equilibrate system thoroughly - Control temperature - Check pump for leaks/accuracy Cause2->Action2 Action3 Corrective Actions: - Check sample preparation - Rinse syringe/flush injector - Use HPLC-grade solvents Cause3->Action3

Frequently Asked Questions (FAQs)

Q1: How can I definitively confirm the identity of my this compound sample? A1: A multi-technique approach is best. Nuclear Magnetic Resonance (NMR) is an excellent tool for identification and quantification, as the spectrum provides a unique chemical signature [6]. Compare your sample's ¹H-NMR spectrum against a known standard. Additionally, you can use GC-MS for volatility-based identification and consult the gas-phase IR spectrum available in the NIST database [2].

Q2: The spectrofluorimetric method seems promising for sensitivity. Can I use it directly? A2: The published method is for Heptaminol HCl, which has a different functional group profile [4]. You cannot use it directly for this compound. However, you can use it as a template for method development. The core idea of derivatizing an alcohol with DNS-Cl can be explored, but you will need to experimentally re-optimize all reaction parameters (pH, time, volumes, etc.) for your specific compound.

Q3: My HPLC/GC peaks are tailing. What are the first things I should check? A3: Peak tailing often indicates an active interaction with the column. First, check for column degradation—does it have enough theoretical plates? Second, consider the chemistry of your sample and the mobile phase; the pH or solvent strength might not be optimal. Finally, ensure you are using a strong enough solvent to dissolve your sample, as weak solvents can cause peak distortion upon injection [5].

References

scaling up 6-Methyl-1-heptanol production challenges

Author: Smolecule Technical Support Team. Date: February 2026

Technical Data Summary for 6-Methyl-1-Heptanol

For quick reference, here are the key physicochemical properties of this compound (CAS 1653-40-3) [1] [2] [3].

Property Value Source / Comment
CAS Number 1653-40-3 [1] [3]
Molecular Formula C₈H₁₈O [1] [3]
Molecular Weight 130.23 g/mol [1] [3]
Appearance Colorless transparent liquid [1]
Boiling Point 187 °C / 460.15 - 460.75 K [3] [4]
Density 0.8175 g/cm³ [3]
Refractive Index 1.4255 [3]
Purity (GC) 98.0% min [1]
LogP (est.) 2.721 Indicates hydrophobicity [3]

Troubleshooting Guide & FAQs

Here are some anticipated challenges and solutions based on common scale-up problems and the nature of this chemical.

Q1: How can we improve the yield and selectivity of the synthesis reaction? Challenge: A common issue during scale-up is the formation of unwanted by-products, which reduces the yield and purity of the main product. Troubleshooting Steps:

  • Control Reaction Parameters: Precisely manage the reaction temperature and pressure. Even minor deviations can favor side reactions at a larger scale [5].
  • Catalyst Optimization: If using a catalytic process (e.g., hydrogenation), ensure the catalyst is highly active and selective. Catalyst poisoning or inefficient mixing can lead to incomplete reactions [6] [5].
  • Reagent Purity: Use high-purity starting materials. Impurities in feedstocks can initiate side reactions and accumulate in the final product [5].

Q2: What are the critical points to control during the purification process? Challenge: Achieving high purity (>98%) is difficult due to the compound's properties and closely boiling impurities. Troubleshooting Steps:

  • Distillation Optimization: The primary method is distillation. Given the boiling point of 187°C, use a fractionating column with high efficiency. Carefully control the heating rate and reflux ratio to separate this compound from other components [5].
  • Post-Distillation Refining: If the purity is still insufficient after distillation, consider a secondary refining step, such as passing the product through an adsorbent like silica gel to remove polar impurities [5].
  • Analytical Verification: Continuously monitor the process using Gas Chromatography (GC) to ensure the final product meets the required purity specification of 98% minimum [1].

Q3: How do we ensure safety and handle waste streams effectively? Challenge: Scaling up introduces greater risks related to chemical handling and larger volumes of waste. Troubleshooting Steps:

  • Material Compatibility: Verify that all reactor and piping materials are compatible with alcohols and any other chemicals used in the process.
  • Vapor Pressure Management: At scale, the vapor pressure of the compound becomes a significant safety factor. Ensure the system is well-sealed and that vapors are properly controlled, especially when operating near the boiling point.
  • Waste Stream Segregation: Separate aqueous and organic waste streams for more straightforward and compliant disposal. Recover and recycle solvents wherever possible to improve process economics and reduce environmental impact [5].

Experimental Production Workflow

The diagram below outlines a generalized production and purification workflow for this compound, integrating unit operations from the searched data.

f Start Start Production Process Step1 Raw Material Preparation n-Heptane & Synthesis Gas Start->Step1 Step2 Alkane Hydroxylation Reaction (Catalyst, Controlled T&P) Step1->Step2 Step3 Reaction Mixture (Crude this compound, By-products) Step2->Step3 Step4 Product Separation (Distillation, Tb = 187°C) Step3->Step4 Step5 Product Refining (Adsorbent e.g., Silica Gel) Step4->Step5 Step6 Quality Control (GC Analysis, Purity ≥ 98%) Step5->Step6 End High-Purity This compound Step6->End

Notes on Synthesis Pathways

While a detailed, single protocol was not available, the search results point to two potential production methods:

  • Alkane Hydroxylation: One source mentions a general industrial method for heptanols involving the reaction of n-heptane with synthesis gas (a mixture of CO and H₂) in the presence of a catalyst [5]. This is likely a key route for large-scale production.
  • Specialized Catalytic Processes: A patent for a similar compound (6-methyl heptanone) describes a complex process involving aldolization of acetone and isobutyraldehyde, followed by hydrogenation [6]. This suggests that multi-step catalytic synthesis is a viable, though technically challenging, pathway to such specialty branched-chain alcohols.

References

mass spectrometry analysis of 6-Methyl-1-heptanol

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identification Data

For quick reference, here are the fundamental identification data for 6-Methyl-1-heptanol, compiled from the NIST Chemistry WebBook [1] [2].

Property Value
CAS Registry Number 1653-40-3 [1] [2]
Molecular Formula C₈H₁₈O [1] [2]
Molecular Weight 130.2279 g/mol [1] [2]
IUPAC Name 1-Heptanol, 6-methyl- [1] [2]
Other Names 6-Methylheptanol, this compound [1] [2]
Standard InChIKey BWDBEAQIHAEVLV-UHFFFAOYSA-N [1] [2]

Applications and Advanced Analysis Techniques

While direct comparison data is unavailable, the search results highlight the compound's relevance and advanced methodological approaches.

  • Industrial Use: this compound is a branched-chain fatty alcohol used in the fragrance and flavor industries as an intermediate for imparting fresh, floral, and fruity notes. It is also used to produce specialty esters for solvents, surfactants, and plasticizers [3].
  • Advanced Techniques in Mass Spectrometry: Modern analysis often employs sophisticated data processing techniques. Principal Component Analysis (PCA) is used for data reduction to identify underlying patterns, and Partial Least Squares-Discriminant Analysis (PLS-DA) is a supervised method for classifying samples based on their mass spectrometry profiles [4]. These are crucial for interpreting complex data from real-world samples like food or biological matrices [4] [5].

Experimental Protocols for Volatile Compound Analysis

The following workflow and table detail a robust methodology for analyzing volatile organic compounds (VOCs) like this compound from complex solid samples, such as food, using methods cited in recent research [5].

SamplePrep Sample Preparation HS_SPME Headspace Solid-Phase Microextraction (HS-SPME) SamplePrep->HS_SPME Transfer to vial GC_MS GC-MS Analysis HS_SPME->GC_MS Thermal desorption DataAnalysis Data Analysis GC_MS->DataAnalysis Mass spectrum & chromatogram

  • Sample Preparation: The sample (e.g., 5 g of chicken meat) is weighed, homogenized, and placed in a headspace vial. An internal standard (e.g., 2-octanol) is added for quantification [5].
  • Headspace Solid-Phase Microextraction (HS-SPME): This technique extracts volatile compounds from the sample's headspace. Key parameters include [5]:
    • Fiber Type: 3-phase DVB/CAR/PDMS (50/30 μm).
    • Incubation: 80°C for 20 minutes.
    • Extraction: 85°C for 30 minutes.
    • Desorption: In the GC inlet at 250°C for 5 minutes.
  • GC-MS Analysis: The separated compounds are identified and quantified by the mass spectrometer [5].
Parameter Setting
GC Column HP-5 MS (e.g., 19091S-433UI)
Carrier Gas Helium (He)
Flow Rate 1.6 mL/min
Oven Program 40°C (3 min) → 70°C @ 3°C/min → 180°C @ 5°C/min → 230°C @ 10°C/min (hold 5 min)
MS Ionization Electron Ionization (EI) at 70 eV
Ion Source Temp. 230°C
Mass Scan Range m/z 30–550

References

comparative reactivity of primary alcohols in esterification

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Reactivity of Alcohols in Esterification

The reactivity of alcohols in esterification reactions is primarily determined by steric hindrance and electronic effects. The table below summarizes the key characteristics and reactivity of each alcohol type.

Alcohol Type Structure Reactivity in Esterification Key Factors Affecting Reactivity
Primary (1°) -OH group attached to a carbon bonded to one other carbon atom [1]. Highest [2] Least steric hindrance around the hydroxyl group, allowing easy access for the nucleophilic attack [2].
Secondary (2°) -OH group attached to a carbon bonded to two other carbon atoms [1]. Intermediate [2] Increased steric hindrance from two alkyl groups slows down the reaction compared to primary alcohols [2].
Tertiary (3°) -OH group attached to a carbon bonded to three other carbon atoms [1]. Lowest [2] Greatest steric hindrance and strong +I (inductive) effect from three alkyl groups, which stabilizes the alcohol and makes the reaction less favorable [2].

Experimental Protocol for Fischer Esterification

The following is a generalized protocol for a Fischer esterification reaction, which is a standard method for comparing alcohol reactivity [3] [4] [5]. To compare reactivity, this procedure can be repeated using equivalent molar amounts of different primary, secondary, and tertiary alcohols.

  • Reaction Setup

    • In a round-bottom flask, combine the carboxylic acid (e.g., 1.0 mol of acetic acid) and the alcohol (e.g., 1.0 mol of ethanol). Using an excess of alcohol (e.g., 3:1 molar ratio) can help drive the reaction towards higher ester yield [3] [5].
    • Slowly add a concentrated acid catalyst, such as concentrated sulfuric acid (approximately 1-2 mL per mole of acid), to the mixture while stirring continuously [4] [5].
  • Heating and Reflux

    • Attach a water-cooled condenser to the flask for reflux.
    • Heat the mixture with stirring at a temperature of 60-80 °C for 30-60 minutes [5]. To improve yield, a Dean-Stark apparatus can be used to continuously remove water, shifting the equilibrium towards ester formation [5].
  • Work-up and Purification

    • After the reaction is complete, cool the mixture to room temperature.
    • Quenching: Carefully transfer the mixture to a separatory funnel and neutralize any excess acid by washing with a saturated sodium bicarbonate solution. Release the CO₂ gas produced with frequent venting.
    • Separation: The ester, which typically forms an organic layer, is separated from the aqueous layer.
    • Drying: Dry the organic layer over an anhydrous drying agent like anhydrous magnesium sulfate or sodium sulfate.
    • Purification: Purify the crude ester by distillation and collect the fraction at the boiling point corresponding to the expected ester.
  • Analysis and Yield Calculation

    • The ester can be characterized by techniques like IR spectroscopy, which shows characteristic C=O stretching around 1740 cm⁻¹ [5].
    • The percentage yield is calculated by comparing the actual mass of the purified ester obtained to the theoretical mass predicted by stoichiometry.

Relationship Between Alcohol Structure and Esterification Reactivity

The following diagram illustrates the logical relationship between alcohol structure and its reactivity in acid-catalyzed esterification, which explains the trend shown in the data.

AlcoholType Alcohol Type Primary Primary Alcohol AlcoholType->Primary Secondary Secondary Alcohol AlcoholType->Secondary Tertiary Tertiary Alcohol AlcoholType->Tertiary Sterics Steric Hindrance Primary->Sterics 1 Alkyl Group Secondary->Sterics 2 Alkyl Groups Tertiary->Sterics 3 Alkyl Groups Electronics +I Inductive Effect Tertiary->Electronics 3 Alkyl Groups Reactivity Low Steric Hindrance Sterics->Reactivity Intermediate Moderate Steric Hindrance Sterics->Intermediate Low High Steric Hindrance & Strong +I Effect Sterics->Low Electronics->Low ResultHigh Highest Reactivity Reactivity->ResultHigh ResultIntermediate Intermediate Reactivity Intermediate->ResultIntermediate ResultLow Lowest Reactivity Low->ResultLow

How to Proceed with Your Research

For a research-grade comparison guide, you would typically proceed with the following steps:

  • Conduct Controlled Experiments: Use the provided protocol to run esterification reactions with different alcohols under identical conditions (same temperature, time, and catalyst concentration).
  • Generate Quantitative Data: Precisely measure the reaction yield and, for a more advanced analysis, determine the reaction rate constant for each alcohol.
  • Characterize Products: Use analytical techniques like IR Spectroscopy and NMR (Nuclear Magnetic Resonance) to confirm the structure and purity of the ester products [5].

References

validation of 6-Methyl-1-heptanol purity by GC

Author: Smolecule Technical Support Team. Date: February 2026

Basic Compound Information

The table below summarizes the fundamental identifiers and physical properties of 6-Methyl-1-heptanol (CAS 1653-40-3) from the search results.

Property Value / Description
CAS Registry Number 1653-40-3 [1] [2] [3]
Molecular Formula C₈H₁₈O [1] [2] [3]
Molecular Weight 130.23 g/mol [1] [2] [3]
IUPAC Name 6-methylheptan-1-ol [3]
Boiling Point 187 °C / 460 K [2] [3]
Appearance Colourless transparent liquid [1] [3]
Purity (from supplier) 98.0% min (by GC) [1]

Analytical Contexts & Techniques

While specific validation protocols are not detailed, the search results mention several advanced analytical techniques suitable for analyzing volatile compounds like this compound. These can inform your method selection.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique has been used to identify this compound as a volatile compound in biological samples, such as in a study on rat preputial glands [4]. It is a standard method for separating and positively identifying components in a mixture.
  • Headspace Gas Chromatography-Ion Mobility Spectrometry (HS-GC-IMS): This technique is highlighted in food science research for creating volatile compound fingerprints and differentiating samples from different sources or developmental stages [5] [6]. It is particularly useful for analyzing complex aromas.
  • Headspace-Solid Phase Microextraction (HS-SPME-GC-MS): This method has been optimized for detecting volatile organic compounds in complex food matrices like nut-based beverages [7]. Key optimized parameters include:
    • Fiber Coating: DVB/Carboxen/PDMS [7]
    • Extraction Temperature: 60°C [7]
    • Extraction Time: 40 min [7]
    • Sample Volume: 2 mL [7]

Based on these techniques, the general workflow for analyzing such a compound can be summarized as follows:

Start Sample HS Headspace Extraction Start->HS GC Gas Chromatography (GC) HS->GC Detection Detection System GC->Detection Data Data Analysis Detection->Data MS Mass Spectrometry (MS) (For identification) Detection->MS   IMS Ion Mobility Spectrometry (IMS) (For fingerprinting) Detection->IMS FID Flame Ionization Detector (FID) (For quantification) Detection->FID

Guidance for Developing Your Validation Protocol

To create a comprehensive purity validation guide, you will likely need to consult specialized analytical chemistry resources. Here are some steps you can take:

  • Consult Pharmacopoeial Methods: For definitive protocols, check the general chapters on gas chromatography in USP <621> or Ph. Eur. 2.2.28.
  • Define Validation Parameters: Your guide should cover standard validation criteria, including specificity, precision, accuracy, linearity, range, and robustness.
  • Benchmark Against Alternatives: As requested in your guide, you could compare GC with other techniques like LC-MS or NMR for purity assessment, discussing the advantages of GC for volatile analytes.

References

×

Physical Description

Isooctyl alcohol appears as a clear colorless liquid with a faint pleasant odor. Flash point 180°F. Less dense than water and insoluble in water. Vapors are heavier than air. Used as a solvent, in the making of cutting and lubricating oils, in hydraulic fluids, and in the production of other chemicals.
Liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Clear, colorless liquid with a faint, pleasant odor.
Clear, colorless liquid.

Color/Form

Clear, colorless liquid.

XLogP3

2.8

Boiling Point

367 °F at 760 mm Hg (USCG, 1999)
188.0 °C
188 °C; 95.8 °C at 20 atm
83-91 °C
182 °C
367°F

Flash Point

180 °F (USCG, 1999)
180 °F (82 °C) (Open cup)
82 °C o.c.
73 °C c.c.
180°F (open-cup)
(oc) 180°F

Vapor Density

Relative vapor density (air = 1): 4.5

Density

0.832 at 68 °F (USCG, 1999)
0.8176 at 25 °C
Relative density (water = 1): 0.83
0.832
0.83

LogP

log Kow = 2.73 (est)
2.3-3.1

Odor

Mild

Melting Point

less than 212 °F (USCG, 1999)
-106.0 °C
-106 °C
<212°F
<-105°F

UNII

IJF7D6C38T

GHS Hazard Statements

Aggregated GHS information provided by 288 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 94 of 288 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 194 of 288 companies with hazard statement code(s):;
H302 (98.45%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (89.69%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (84.54%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

1.03 mm Hg (USCG, 1999)
0.344 mm Hg at 25 °C /extrapolated using the Antoine equation/
Vapor pressure, Pa at 20 °C: 50
Vapor pressure, Pa at 20 °C: 48
1.03 mmHg
0.4 mmHg

Pictograms

Irritant

Irritant

Other CAS

1653-40-3
40742-11-8
68526-83-0
68551-09-7
26952-21-6
104-76-7

Associated Chemicals

1-Heptanol, 6-methyl-;1653-40-3

Wikipedia

6-methylheptan-1-ol

Use Classification

Fire Hazards -> Flammable - 2nd degree

Methods of Manufacturing

Isooctyl alcohols or isooctanols are ... made by the oxo process in which heptenes are reacted with carbon monoxide and hydrogen in the presence of a catalyst, followed by hydrogenation.

General Manufacturing Information

All other basic organic chemical manufacturing
Oil and gas drilling, extraction, and support activities
Plastic material and resin manufacturing
Isooctanol: ACTIVE
Alcohols, C7-9-iso-, C8-rich: ACTIVE
Alcohols, C7-9-branched: INACTIVE
Usually refers to a mixture of isomers made by the Oxo process.
A mixture of closely related isomeric branched-chain primary alcohols: RCH2OH where R represents a branched heptyl radical. The branching consists mostly of methyl groups located in the 3-, 4-, or 5-positions.
Commercial products from the family of 6 to 11 carbon alcohols that make up the plasticizer range are available both as ... pure single carbon chain materials and as complex isomeric mixtures. Commercial descriptions of plasticizer range alcohols are ... in general a ... pure material is called "-anol" /eg, 1-octanol/, and the mixtures are called "-yl alcohol /eg, octyl alcohol/ or "iso...yl alcohol" /eg, isooctyl alcohol/.

Analytic Laboratory Methods

Method: OSHA PV2033; Procedure: gas chromatography with flame ionization detector; Analyte: isooctyl alcohol; Matrix: air; Detection Limit: 41.5 ug.

Dates

Last modified: 08-15-2023

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